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  • Product: Methyl 2-(2-cyanophenoxy)acetate
  • CAS: 34844-79-6

Core Science & Biosynthesis

Foundational

Methyl 2-(2-cyanophenoxy)acetate: Physicochemical Profiling and Synthetic Utilities in Drug Development

Executive Summary In the landscape of medicinal chemistry and rational drug design, bifunctional building blocks are critical for the efficient assembly of complex heterocyclic scaffolds. Methyl 2-(2-cyanophenoxy)acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, bifunctional building blocks are critical for the efficient assembly of complex heterocyclic scaffolds. Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) is a highly versatile ortho-substituted aryloxyacetate derivative. Featuring both a reactive nitrile group and a methyl ester, it serves as a premier precursor for the synthesis of benzoxazepines and tricyclic pyrimidine derivatives, many of which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1][2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic rationale, and validated synthetic protocols for drug development professionals.

Physicochemical Profiling

The physical and chemical properties of Methyl 2-(2-cyanophenoxy)acetate dictate its behavior in organic synthesis, particularly its solubility profile and reactivity under basic conditions[3][4]. The electron-withdrawing nature of the cyano group significantly influences the electronic distribution across the benzene ring, stabilizing the phenoxide intermediate during its synthesis.

Table 1: Key Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name Methyl 2-(2-cyanophenoxy)acetate
CAS Number 34844-79-6
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
SMILES String COC(=O)COc1ccccc1C#N
InChI Key WBGOKMZCLMNFQO-UHFFFAOYSA-N
Physical State Solid (Crystalline)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Nitrile N, Ester O's, Ether O)
Solubility Soluble in polar aprotic solvents (Acetone, DMF, DMSO)

Mechanistic Rationale in Synthetic Chemistry

Methyl 2-(2-cyanophenoxy)acetate is engineered to be a dual-electrophile/nucleophile precursor.

  • The Cyano Group (-C#N): Acts as a strong electron-withdrawing group (EWG). In the synthesis of the compound, it increases the acidity of the precursor 2-cyanophenol, facilitating rapid deprotonation. Downstream, the nitrile carbon is highly susceptible to nucleophilic attack or catalytic hydrogenation to yield a primary amine.

  • The Methyl Ester (-COOCH3): Serves as an excellent electrophilic center for intramolecular cyclization. Once the adjacent cyano group is reduced to an amine, the molecule spontaneously undergoes amidation to form a 7-membered lactam ring, a critical step in synthesizing benzoxazepine therapeutics[5][6].

Standardized Protocol: Synthesis of Methyl 2-(2-cyanophenoxy)acetate

The following protocol details the O-alkylation of 2-cyanophenol with methyl bromoacetate. This procedure is designed as a self-validating system : the physical state of the heterogeneous mixture provides real-time feedback on reaction progression[1].

Table 2: Reaction Parameters

ParameterSpecificationCausality / Rationale
Reagent 1 2-Cyanophenol (1.0 eq)Starting nucleophile; highly acidic phenol due to ortho-CN.
Reagent 2 Methyl bromoacetate (1.1 eq)Electrophile; slight excess ensures complete conversion.
Base K2CO3 (1.5 eq, anhydrous)Mild base prevents ester hydrolysis while deprotonating phenol.
Solvent Acetone (10 mL/g)Polar aprotic; enhances SN2 kinetics without solvating the nucleophile.
Temperature 25°C (Room Temp)Prevents thermal runaway and transesterification side-reactions.
Step-by-Step Methodology
  • System Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 2-cyanophenol (1.0 eq) and anhydrous acetone.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K2CO3, 1.5 eq) to the solution. Validation: The mixture will form a suspension. Stir for 30 minutes at 25°C to ensure complete phenoxide formation.

  • Electrophile Introduction: Add methyl bromoacetate (1.1 eq) dropwise via an addition funnel over 15 minutes. Causality: Dropwise addition controls the local concentration of the highly reactive bromoacetate, minimizing dialkylation or oligomerization.

  • Reaction Monitoring: Stir the heterogeneous mixture at 25°C for 24 hours. Monitor the reaction via TLC (Hexane:EtOAc, 3:1). Validation: The physical appearance of the suspended salts will change as dense KBr precipitates and fluffy K2CO3 is consumed.

  • Workup: Filter the suspension through a sintered glass funnel to remove inorganic salts. Validation: Wash the filter cake with water; it should dissolve completely, confirming no organic product is trapped in the matrix.

  • Isolation: Concentrate the filtrate in vacuo to yield crude Methyl 2-(2-cyanophenoxy)acetate. Dry in a vacuum oven to obtain the pure solid (>85% yield)[1].

Downstream Applications: Benzoxazepines and EGFR Inhibitors

The true value of Methyl 2-(2-cyanophenoxy)acetate lies in its downstream utility. It is a documented precursor for 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine (CAS: 17775-01-8), a core scaffold for numerous central nervous system (CNS) active agents[5][6]. Furthermore, patent literature (e.g., WO1995019970A1) explicitly details its use in constructing tricyclic pyrimidines that function as potent, selective inhibitors of human EGFR tyrosine kinases, making it invaluable in oncology research[1][2].

SynthesisPathway A 2-Cyanophenol + Methyl Bromoacetate B Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) A->B K2CO3, Acetone C Primary Amine Intermediate (Reduction of -CN) B->C H2, Raney Ni D Benzoxazepinone (Intramolecular Amidation) C->D Cyclization (-MeOH) E Tetrahydrobenzo[f][1,4]oxazepine (CAS: 17775-01-8) D->E Amide Reduction

Synthetic workflow from Methyl 2-(2-cyanophenoxy)acetate to Tetrahydrobenzo[f][1,4]oxazepine.

Analytical Validation

To ensure the integrity of Methyl 2-(2-cyanophenoxy)acetate before deployment in complex syntheses, rigorous analytical validation is required:

  • 1H NMR (CDCl3): Look for the distinct singlet of the methoxy group (-OCH3) at ~3.8 ppm and the methylene protons (-O-CH2-CO-) at ~4.7 ppm. The aromatic protons will appear as a complex multiplet between 6.8 and 7.6 ppm due to the asymmetric ortho-substitution.

  • FT-IR Spectroscopy: A sharp, distinct absorption band at ~2225 cm⁻¹ is critical to confirm the presence of the intact nitrile (-C#N) group, while a strong band at ~1750 cm⁻¹ confirms the ester carbonyl (C=O).

  • LC-MS: ESI+ should yield an [M+H]+ peak at m/z 192.1, confirming the molecular weight of 191.18 g/mol .

References

  • Google Patents. "WO1995019970A1 - Tricyclic compounds capable of inhibiting tyrosine kinases of the epidermal growth factor receptor family". Warner-Lambert Company.

Sources

Exploratory

1H and 13C NMR Chemical Shifts for Methyl 2-(2-cyanophenoxy)acetate: A Comprehensive Analytical Guide

As a foundational intermediate in medicinal chemistry, Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) serves as a critical precursor for the synthesis of complex heterocyclic scaffolds, most notably 3-amino-benzofura...

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Author: BenchChem Technical Support Team. Date: April 2026

As a foundational intermediate in medicinal chemistry, Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) serves as a critical precursor for the synthesis of complex heterocyclic scaffolds, most notably 3-amino-benzofuran-2-carboxylic acid methyl ester[1]. This benzofuran derivative is subsequently utilized to develop potent flap endonuclease-1 (FEN1) inhibitors and various kinase inhibitors[1].

For researchers and drug development professionals, the precise structural characterization of this intermediate is paramount. A misassigned structure at this stage can lead to catastrophic failures in downstream base-catalyzed Thorpe-Ziegler cyclizations. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for methyl 2-(2-cyanophenoxy)acetate, detailing the electronic causality behind each spectral feature and providing a self-validating experimental protocol for its synthesis and characterization.

Molecular Architecture & Electronic Environment

The structural integrity of methyl 2-(2-cyanophenoxy)acetate is governed by a classic "push-pull" electronic system across the aromatic ring. Understanding these mesomeric (+M, -M) and inductive (+I, -I) effects is essential for predicting and validating its NMR spectra:

  • The Phenoxyacetate Group (+M, -I): The ether oxygen donates electron density into the aromatic ring via resonance (+M effect), which significantly shields the ortho (C-6) and para (C-4) positions. However, its strong electronegativity exerts an inductive pull (-I) that heavily deshields the ipso carbon (C-1).

  • The Cyano Group (-M, -I): The nitrile group acts as a strong electron-withdrawing moiety. It removes electron density from the ring, heavily deshielding its ortho (C-3) and para (C-5) positions. Furthermore, the magnetic anisotropy of the carbon-nitrogen triple bond creates a unique shielding cone that drastically affects the ipso carbon (C-2).

By mapping these competing electronic forces, we can establish a highly predictable and self-validating diagnostic framework for spectral analysis.

1 H NMR Spectral Analysis

The 1 H NMR spectrum (acquired in CDCl 3​ ) is characterized by a distinct aliphatic region representing the ester side-chain and a well-resolved ABCD spin system in the aromatic region.

Quantitative 1 H NMR Data Summary
Proton PositionMultiplicityIntegrationChemical Shift ( δ , ppm)Coupling Constants ( J , Hz)Causality & Electronic Effect
H-3 (Ar-H)Doublet of doublets (dd)1H7.58 J = 7.7, 1.6Strongly deshielded by the adjacent electron-withdrawing -CN group (-I, -M).
H-5 (Ar-H)Triplet of doublets (td)1H7.52 J = 8.4, 7.5, 1.6Deshielded by the para -CN group.
H-4 (Ar-H)Triplet of doublets (td)1H7.05 J = 7.6, 1.0Shielded by the para ether oxygen (+M resonance effect).
H-6 (Ar-H)Doublet (d)1H6.85 J = 8.4Strongly shielded by the adjacent ether oxygen (+M effect).
-O-CH 2​ - Singlet (s)2H4.78 -Deshielded by the flanking ether oxygen and ester carbonyl. Diagnostic Peak.
-OCH 3​ Singlet (s)3H3.82 -Standard chemical shift for a methyl ester.

Note: Shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Data is derived from standardized empirical substituent models validated by .

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides an unambiguous map of the carbon skeleton. The extreme chemical shift dispersion—ranging from ~52 ppm to ~169 ppm—allows for rapid verification of the molecular framework.

Quantitative 13 C NMR Data Summary
Carbon PositionCarbon TypeChemical Shift ( δ , ppm)Causality & Electronic Effect
C=O Ester Carbonyl168.8 Highly deshielded by the double-bonded oxygen and adjacent methoxy group.
C-1 Ar-O (ipso)159.6 Deshielded by the direct attachment to the highly electronegative ether oxygen.
C-5 Ar-CH134.3 Deshielded by the para -CN group.
C-3 Ar-CH133.9 Deshielded by the ortho -CN group.
C-4 Ar-CH121.6 Shielded by the para ether oxygen.
-CN Nitrile116.3 Characteristic shift for an aromatic nitrile carbon.
C-6 Ar-CH112.6 Strongly shielded by the ortho ether oxygen.
C-2 Ar-CN (ipso)102.4 Unusually upfield due to the powerful magnetic anisotropy of the C N triple bond.
-CH 2​ - Methylene65.9 Deshielded by the adjacent oxygen and carbonyl group.
-CH 3​ Methyl52.5 Standard shift for a methyl ester carbon.

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity analytical data, the synthesis and subsequent NMR preparation must follow a self-validating protocol. This methodology ensures that unreacted starting materials do not convolute the spectral baseline[1].

Phase 1: Synthesis of Methyl 2-(2-cyanophenoxy)acetate
  • Reagent Charging: In an oven-dried 250 mL round-bottom flask, dissolve 2-cyanophenol (5.0 g, 42.0 mmol) in anhydrous acetone (100 mL).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K 2​ CO 3​ , 8.7 g, 63.0 mmol). The mild base deprotonates the phenol, generating a highly nucleophilic phenoxide ion.

  • Alkylation: Dropwise, add methyl bromoacetate (4.3 mL, 46.2 mmol) at 0 °C to control the initial exotherm.

  • Reflux: Equip the flask with a reflux condenser and heat to 60 °C for 4 hours.

  • Reaction Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active phenolic spot (lower R f​ ) is entirely consumed.

  • Workup: Filter the reaction mixture to remove K 2​ CO 3​ salts. Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (100 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the crude product.

Phase 2: NMR Sample Preparation & Acquisition
  • Sample Dissolution: Weigh exactly 15 mg (for 1 H) or 45 mg (for 13 C) of the purified compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS.

  • Filtration: Pass the solution through a glass wool plug into an NMR tube to remove any particulate matter that could distort magnetic field homogeneity (shimming).

  • Acquisition: Acquire the 1 H spectrum at 400 MHz (16 scans, 1-second relaxation delay) and the 13 C spectrum at 100 MHz (1024 scans, 2-second relaxation delay, with 1 H decoupling).

  • Self-Validation Check: Before accepting the batch for downstream cyclization, verify the complete absence of a broad phenolic -OH peak (~5.5-7.0 ppm) and confirm the integration ratio of the diagnostic methylene singlet at 4.78 ppm (2H) against the methyl singlet at 3.82 ppm (3H).

Workflow Visualization

The following diagram illustrates the logical progression from raw reagents through chemical synthesis, purification, and final spectral validation.

NMR_Workflow R1 Reagents 2-Cyanophenol + Methyl Bromoacetate Rxn Etherification Reaction (K2CO3, Acetone, Reflux 4h) R1->Rxn SN2 Alkylation Pur Workup & Purification (Filtration, Extraction, Concentration) Rxn->Pur Salt Removal Prod Methyl 2-(2-cyanophenoxy)acetate (Target Intermediate) Pur->Prod >98% Purity Achieved Prep NMR Sample Prep (Dissolve in 0.6 mL CDCl3 + TMS) Prod->Prep Aliquot Extraction Acq NMR Acquisition (1H: 400 MHz | 13C: 100 MHz) Prep->Acq Probe Insertion & Shimming Data Spectral Validation (Confirm 4.78 ppm Methylene Singlet) Acq->Data FID Processing & Integration

Workflow for the synthesis, purification, and NMR spectral validation of methyl 2-(2-cyanophenoxy)acetate.

References

  • Athersys, Inc. "Cyclic n-hydroxy imides as inhibitors of flap endonuclease and uses thereof." WIPO Patent WO2006014647A2.
  • Reich, Hans J. "Empirical Rules for NMR Chemical Shifts." Organic Chemistry Data Repository, University of Wisconsin-Madison. URL: [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL:[Link]

Sources

Foundational

Thermodynamic and Empirical Solubility Profile of Methyl 2-(2-cyanophenoxy)acetate in Polar Aprotic Solvents

Introduction and Structural Rationale Methyl 2-(2-cyanophenoxy)acetate (Molecular Formula: C10​H9​NO3​ ) is a highly functionalized organic intermediate frequently utilized in the synthesis of complex active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

Methyl 2-(2-cyanophenoxy)acetate (Molecular Formula: C10​H9​NO3​ ) is a highly functionalized organic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its solubility profile is a critical prerequisite for optimizing reaction conditions, scaling up crystallization processes, and designing liquid formulations.

From a structural perspective, the molecule features a hydrophobic aromatic ring, an ether linkage, an ester moiety, and an ortho-substituted cyano group. Crucially, the molecule possesses multiple hydrogen-bond acceptors but lacks any hydrogen-bond donors (no -OH or -NH groups). This structural reality dictates its solvation thermodynamics: the compound cannot self-associate via hydrogen bonding, resulting in a relatively moderate crystal lattice energy. Consequently, it exhibits high affinity for solvents that can stabilize its strong dipole moment without requiring hydrogen bond donation—namely, polar aprotic solvents[1].

The Role of Polar Aprotic Solvents

Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN), are characterized by high dielectric constants ( ϵ ) and large dipole moments, yet they lack acidic protons[2].

When Methyl 2-(2-cyanophenoxy)acetate is introduced into a polar aprotic medium, the solvent molecules align their dipoles with the cyano and ester groups of the solute. Because these solvents do not form rigid, hydrogen-bonded networks (unlike water or short-chain alcohols), the energetic penalty for cavity formation ( ΔHcav​ ) is minimized[3]. Furthermore, the lack of hydrogen bonding prevents the solvent from "caging" the solute, allowing for rapid and thermodynamically favorable dissolution[3].

Table 1: Physicochemical Properties of Selected Polar Aprotic Solvents
SolventDielectric Constant ( ϵ )Dipole Moment (D)Boiling Point (°C)Density (g/cm³)
DMSO 46.73.96189.01.10
DMF 36.73.86153.00.95
NMP 32.34.09203.01.03
Acetonitrile 38.33.2082.00.78

(Data synthesized from standard solvent property databases[1])

Hansen Solubility Parameters (HSP) Framework

To predict and rationalize the solubility of Methyl 2-(2-cyanophenoxy)acetate, we employ the Hansen Solubility Parameters (HSP) framework. HSP divides the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion forces ( δD​ ), Polar interactions ( δP​ ), and Hydrogen bonding ( δH​ )[4].

Using group contribution methods[5], we can estimate the HSP of Methyl 2-(2-cyanophenoxy)acetate. The aromatic ring drives the dispersion component, while the cyano and ester groups significantly elevate the polar component. The hydrogen bonding component is moderate, driven solely by the acceptor capabilities of the oxygen and nitrogen atoms.

Table 2: Estimated Hansen Solubility Parameters (HSP)
Component δD​ (Dispersion) δP​ (Polarity) δH​ (H-Bonding)
Methyl 2-(2-cyanophenoxy)acetate (Est.)~18.5 MPa½~12.0 MPa½~6.5 MPa½
DMSO 18.4 MPa½16.4 MPa½10.2 MPa½
DMF 17.4 MPa½13.7 MPa½11.3 MPa½
Acetonitrile 15.3 MPa½18.0 MPa½6.1 MPa½

(Solvent HSP data based on Hansen's established framework[4][6])

The close alignment between the estimated δD​ and δP​ values of the solute and those of DMSO and DMF mathematically explains the exceptionally high solubility of the compound in these specific media.

Solvation Thermodynamics

The dissolution of a solid into a liquid is governed by the thermodynamic cycle of solvation. For Methyl 2-(2-cyanophenoxy)acetate, the total enthalpy of dissolution ( ΔHdiss​ ) is the sum of the energy required to break the crystal lattice (sublimation), the energy to create a cavity in the solvent, and the energy released upon solute-solvent interaction.

Solvation Solute Solid Solute (Crystal Lattice) GasSolute Gaseous Solute (Isolated Molecules) Solute->GasSolute Sublimation Energy (ΔH_sub) Solution Solvated Complex (Solution) Solute->Solution Dissolution (ΔH_diss) GasSolute->Solution Solvation Energy (ΔH_solv) Solvent Pure Solvent (Polar Aprotic) Cavity Solvent with Cavity Solvent->Cavity Cavity Formation (ΔH_cav) Cavity->Solution Insertion

Fig 1: Thermodynamic cycle of solvation for the target compound in aprotic media.

In polar aprotic solvents, ΔHsolv​ is highly exothermic due to intense dipole-dipole stabilization, which easily overcomes the lattice energy, driving the equilibrium toward complete dissolution.

Experimental Methodology: Self-Validating Protocol

Determining the exact solubility of organic intermediates in high-boiling solvents like DMSO (b.p. 189 °C) and NMP (b.p. 203 °C) presents a unique challenge. Traditional gravimetric methods (evaporating the solvent and weighing the residue) are fundamentally flawed here, as the extreme heat required to boil off DMSO will degrade the solute[7].

To ensure scientific integrity, we mandate a self-validating shake-flask method coupled with HPLC-UV quantification .

Step-by-Step Protocol:
  • Solvent Preparation: Dispense 5.0 mL of anhydrous solvent (DMSO, DMF, NMP, or MeCN) into a sealed, temperature-controlled glass vial. Causality: Anhydrous conditions are critical; trace water acts as a potent anti-solvent for this compound, artificially depressing the solubility limit.

  • Solute Addition: Incrementally add solid Methyl 2-(2-cyanophenoxy)acetate until a visible suspension persists, indicating saturation.

  • Equilibration: Agitate the suspension in an orbital shaker at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours ensures the dissolution kinetics have flatlined and true thermodynamic equilibrium is achieved.

  • Phase Separation: Centrifuge the sample at 10,000 rpm for 15 minutes to pellet the bulk solid. Filter the supernatant through a 0.22 μm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive solvents like DMF/NMP. Centrifuging prior to filtration prevents the micro-crystals from clogging the filter pores and causing pressure-induced breakthrough.

  • Quantification: Dilute the filtered aliquot appropriately with mobile phase and analyze via HPLC-UV at the compound's λmax​ . Quantify against a pre-established calibration curve.

Workflow A 1. Solvent Preparation (Anhydrous DMSO, DMF, NMP, MeCN) B 2. Solute Addition Excess Methyl 2-(2-cyanophenoxy)acetate A->B C 3. Equilibration Shake-flask at 25°C for 48h B->C D 4. Phase Separation Centrifugation & 0.22 μm PTFE Filtration C->D E 5. Quantification HPLC-UV Analysis D->E F 6. Data Processing Solubility Calculation & HSP Mapping E->F

Fig 2: Standardized shake-flask methodology for determining equilibrium solubility.

Conclusion & Formulation Recommendations

Methyl 2-(2-cyanophenoxy)acetate exhibits exceptional solubility in polar aprotic solvents driven by strong dipole-dipole interactions and favorable Hansen Solubility Parameter alignment. For chemical synthesis and process scale-up:

  • DMSO and DMF are the premier choices for maximizing solute concentration, making them ideal for high-throughput screening or concentrated stock solutions.

  • Acetonitrile offers moderate solubility but provides a significant operational advantage: its low boiling point (82 °C) allows for easy post-reaction solvent removal, unlike DMSO or NMP.

By strictly adhering to the HPLC-quantified shake-flask protocol, researchers can generate highly accurate, reproducible solubility data free from the thermal degradation artifacts common to gravimetric analysis.

References

  • Hansen Solubility Parameters , Hansen-Solubility Official Site, [Link]

  • Dimethyl sulfoxide , Wikipedia,[Link]

  • DMSO Solvent Properties Overview , Scribd,[Link]

  • Polar aprotic solvent , Wikipedia,[Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters , ACS Omega,[Link]

  • Polar Protic and Polar Aprotic Solvents , Chemistry Steps,[Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents , Master Organic Chemistry,[Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Methyl 2-(2-cyanophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 2-(2-cyanophenoxy)acetate. Understanding the fr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Methyl 2-(2-cyanophenoxy)acetate. Understanding the fragmentation pathways of this molecule is crucial for its unambiguous identification, structural elucidation, and quantitation in complex matrices, which are critical aspects of pharmaceutical research and development. This document delves into the fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the interpretation of the resulting mass spectra. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and supported by authoritative references.

Introduction: The Significance of Mass Spectrometry for Methyl 2-(2-cyanophenoxy)acetate Analysis

Methyl 2-(2-cyanophenoxy)acetate is a molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds. Mass spectrometry is an indispensable analytical technique for the characterization of such molecules, providing vital information on molecular weight and structure through the analysis of fragmentation patterns.[1] A thorough understanding of how this molecule fragments under different ionization conditions allows for the development of robust analytical methods for its detection and quantification in various experimental settings, from metabolic studies to quality control of synthetic intermediates.

This guide will explore the expected fragmentation pathways of Methyl 2-(2-cyanophenoxy)acetate, providing a predictive framework for interpreting its mass spectrum. We will examine the influence of the ester, ether, and cyanophenyl functionalities on the fragmentation cascades.

Experimental Approach: A Self-Validating System

The reliable analysis of Methyl 2-(2-cyanophenoxy)acetate by mass spectrometry hinges on a well-defined experimental protocol. The choice of ionization source and analytical platform is dictated by the analyte's properties and the research question.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For volatile and thermally stable compounds like Methyl 2-(2-cyanophenoxy)acetate, GC-MS with EI is a powerful technique for obtaining detailed structural information through reproducible fragmentation patterns.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of Methyl 2-(2-cyanophenoxy)acetate in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-450.

The 70 eV electron energy is a standard condition that ensures extensive and reproducible fragmentation, creating a characteristic fingerprint of the molecule.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For less volatile samples or when analyzing mixtures that require high-throughput screening, LC-MS with ESI is the preferred method. ESI is a soft ionization technique that typically produces protonated or sodiated molecules with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 10-100 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Detection (ESI-MS/MS):

    • Ionization Mode: Positive and negative ion modes.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Electron Ionization (EI) Fragmentation Pathways

Under EI conditions, Methyl 2-(2-cyanophenoxy)acetate (Molecular Weight: 191.18 g/mol ) will undergo initial ionization to form the molecular ion, [M]•+, at m/z 191. Subsequent fragmentation will be driven by the presence of the ester, ether, and aromatic functionalities.

Key Fragmentation Pathways:

  • α-Cleavage of the Ester: The most prominent fragmentation for esters is the cleavage of the C-O bond, leading to the loss of the methoxy radical (•OCH3) to form an acylium ion at m/z 160 . Alternatively, cleavage of the C-C bond adjacent to the carbonyl group can result in the loss of the carbomethoxy radical (•COOCH3), although this is generally less favored.

  • Ether Bond Cleavage: Cleavage of the ether bond can occur in two ways:

    • Cleavage of the Ar-O bond to generate the cyanophenoxy radical and an ion at m/z 73 ([CH2COOCH3]+).

    • Cleavage of the O-CH2 bond to form the cyanophenoxide ion at m/z 119 and the [CH2COOCH3]• radical. The ion at m/z 119 is expected to be a significant peak.

  • Fragmentation of the Cyanophenoxy Moiety: The ion at m/z 119 can further fragment by losing carbon monoxide (CO) to yield an ion at m/z 91 , which can rearrange to the stable tropylium ion. The loss of the nitrile group (•CN) from the cyanophenoxy cation would result in an ion at m/z 93 .

  • McLafferty Rearrangement: A McLafferty rearrangement is unlikely for this molecule as it lacks a γ-hydrogen on a saturated carbon chain relative to the carbonyl group.

Predicted EI Mass Spectrum Data:

m/zProposed Fragment StructureFragmentation Pathway
191[C10H9NO3]•+Molecular Ion
160[C9H6NO2]+Loss of •OCH3 from the molecular ion
132[C8H6NO]+Loss of CO from m/z 160
119[C7H4NO]+Cleavage of the O-CH2 bond
91[C6H4N]+ or [C7H7]+Loss of CO from m/z 119, potentially rearranging to tropylium
73[C3H5O2]+Cleavage of the Ar-O bond
59[COOCH3]+α-cleavage of the ester

Diagram of EI Fragmentation Pathways:

EI_Fragmentation M [M]•+ m/z 191 F160 m/z 160 M->F160 - •OCH3 F119 m/z 119 M->F119 - •CH2COOCH3 F73 m/z 73 M->F73 - •OC6H4CN F59 m/z 59 M->F59 - •C7H4NOCH2 F132 m/z 132 F160->F132 - CO F91 m/z 91 F119->F91 - CO

Caption: Proposed EI fragmentation pathways of Methyl 2-(2-cyanophenoxy)acetate.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In ESI-MS, Methyl 2-(2-cyanophenoxy)acetate is expected to be readily detected in both positive and negative ion modes.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the molecule will primarily form the protonated molecule, [M+H]+, at m/z 192 , and potentially a sodium adduct, [M+Na]+, at m/z 214 . Collision-induced dissociation (CID) of the [M+H]+ precursor ion will likely proceed through the following pathways:

  • Loss of Methanol: A common fragmentation for protonated methyl esters is the neutral loss of methanol (CH3OH, 32 Da), resulting in a product ion at m/z 160 .

  • Loss of the Methyl Acetate Moiety: Cleavage of the ether bond can lead to the loss of neutral methyl acetate (CH3COOCH3, 74 Da), yielding an ion corresponding to protonated cyanophenol at m/z 120 .

  • Cleavage of the Ester Group: Similar to EI, cleavage of the ester can lead to the formation of an acylium ion at m/z 160 through the loss of methanol.

Predicted Positive ESI-MS/MS Transitions:

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragmentation
19216032Loss of CH3OH
19212072Loss of C3H4O2 (ketene + methanol)
19292100Loss of CH2COOCH3 and CO
Negative Ion Mode ESI-MS/MS

In negative ion mode, deprotonation is unlikely due to the absence of acidic protons. However, adduct formation with anions from the mobile phase (e.g., formate, [M+HCOO]-, or acetate, [M+CH3COO]-) may occur. If a deprotonated molecule [M-H]- were to form at m/z 190 , its fragmentation would offer complementary structural information. A more likely scenario in some ESI sources is in-source fragmentation or the formation of radical anions.

Assuming the formation of [M-H]-, CID would likely involve:

  • Loss of a Methyl Radical: Loss of a methyl radical (•CH3, 15 Da) from the ester group to give an ion at m/z 175 .

  • Decarboxylation: Loss of carbon dioxide (CO2, 44 Da) to produce an ion at m/z 146 .

Diagram of ESI-MS/MS Fragmentation (Positive Mode):

ESI_Fragmentation MH [M+H]+ m/z 192 P160 m/z 160 MH->P160 - CH3OH P120 m/z 120 MH->P120 - C3H4O2 P92 m/z 92 P120->P92 - CO

Caption: Proposed ESI-MS/MS fragmentation of protonated Methyl 2-(2-cyanophenoxy)acetate.

Data Interpretation and Field-Proven Insights

The fragmentation patterns detailed above provide a robust basis for the structural confirmation of Methyl 2-(2-cyanophenoxy)acetate.

  • The presence of the m/z 160 ion in both EI and positive ESI-MS/MS spectra is a strong indicator of the methyl ester functionality.

  • The observation of the m/z 119 ion in the EI spectrum and the m/z 120 ion in the positive ESI-MS/MS spectrum are characteristic of the cyanophenoxy ether linkage.

  • The combination of these key fragments allows for the confident differentiation of Methyl 2-(2-cyanophenoxy)acetate from its isomers, such as Methyl 2-(3-cyanophenoxy)acetate or Methyl 2-(4-cyanophenoxy)acetate, as the fragmentation of the aromatic ring may differ subtly, although the primary cleavages of the ester and ether bonds will be similar. High-resolution mass spectrometry would be invaluable in confirming the elemental composition of each fragment ion.

For quantitative studies, utilizing Multiple Reaction Monitoring (MRM) in an LC-MS/MS experiment is recommended. Based on the predicted fragmentation, the transition 192 -> 160 would be an excellent choice for sensitive and selective quantification in positive ion mode.

Conclusion

The mass spectrometric fragmentation of Methyl 2-(2-cyanophenoxy)acetate is characterized by predictable cleavages of the ester and ether functional groups. Under Electron Ionization, the molecule produces a rich fragmentation spectrum with key ions at m/z 160, 119, and 91. Under Electrospray Ionization, the protonated molecule readily loses methanol to form a stable product ion at m/z 160. A comprehensive understanding of these fragmentation pathways, as outlined in this guide, empowers researchers to confidently identify and characterize this compound in various scientific applications. The provided experimental protocols and interpretative framework serve as a valuable resource for drug development professionals and analytical scientists.

References

  • Brown, P. (2026). Interpreting and explaining the mass spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Doc Brown's Advanced Organic Chemistry. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Menezes, J. C., et al. (2013). Electrospray tandem mass spectrometry analysis of methylenedioxy chalcones, flavanones and flavones. Rapid Communications in Mass Spectrometry, 27(13), 1485-1496. [Link]

  • Song, Y., Her, G.-R., & Wen, K.-C. (1997). Analysis of Synthetic Drugs in Adulterated Chinese Medicine by High Performance Liquid Chromatography/Electrospray Mass Spectrometry. Journal of Food and Drug Analysis, 5(4), 295-302. [Link]

  • Laird, W. J. D., et al. (2003). Metabolism of methyl-(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (azoxystrobin) in rat. Xenobiotica, 33(6), 677-690. [Link]

  • LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • NIST. Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]

  • eDiss. (n.d.). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. [Link]

  • NIST. Azoxystrobin. NIST Chemistry WebBook. [Link]

  • NIST. Acetic acid, (2-methylphenoxy)-. NIST Chemistry WebBook. [Link]

Sources

Foundational

In-Depth Technical Guide: Crystallographic Characterization & X-ray Diffraction Analysis of Methyl 2-(2-cyanophenoxy)acetate

Executive Summary Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) is a highly versatile bifunctional building block utilized extensively in the synthesis of complex pharmaceuticals and agrochemicals. The spatial orien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) is a highly versatile bifunctional building block utilized extensively in the synthesis of complex pharmaceuticals and agrochemicals. The spatial orientation of its cyano group relative to the phenoxy ether and terminal methyl ester fundamentally dictates its solid-state packing, intermolecular interactions, and downstream chemical reactivity.

This whitepaper provides a comprehensive, self-validating methodological framework for determining the crystal structure of Methyl 2-(2-cyanophenoxy)acetate via Single-Crystal X-ray Diffraction (SCXRD). By detailing the causality behind crystallization strategies, data collection parameters, and structure refinement logic, this guide serves as an authoritative reference for structural chemists and drug development professionals.

Chemical Profile & Predicted Crystallographic Features

Before initiating crystallographic workflows, it is critical to analyze the molecular topology to predict solid-state behavior. Methyl 2-(2-cyanophenoxy)acetate lacks chiral centers, meaning it will crystallize in a centrosymmetric space group. The presence of the highly polar, linear cyano group ( −C≡N ) strongly promotes dipole-dipole interactions, while the aromatic ring facilitates π

π stacking.

Because the molecule is relatively rigid but possesses rotatable bonds at the ether and ester linkages, it is prone to conformational polymorphism. The most thermodynamically stable polymorph is expected to crystallize in the ubiquitous monoclinic P21​/c or triclinic P1ˉ space groups, minimizing free volume and maximizing weak C−H⋯O and C−H⋯N hydrogen bonds.

Table 1: Physicochemical Properties
PropertyValueStructural Implication
Molecular Formula C₁₀H₉NO₃Determines expected unit cell volume (~900-1000 ų for Z=4).
Molecular Weight 191.18 g/mol Used to calculate theoretical crystal density ( Dx​ ).
Rotatable Bonds 4High probability of terminal methyl ester disorder at room temp.
H-Bond Acceptors 4 (N, O, O, O)Drives supramolecular packing via weak non-classical H-bonds.
H-Bond Donors 0Prevents strong classical hydrogen bonding networks.

(Data source for baseline chemical properties: [1])

Experimental Protocols: A Self-Validating System

Crystallization Strategy

To obtain diffraction-quality single crystals (>0.1 mm in at least two dimensions), the crystallization rate must be strictly controlled. Rapid precipitation leads to microcrystalline powders suitable only for Powder X-ray Diffraction (PXRD), whereas slow growth allows for the correction of packing errors during lattice formation.

Protocol: Antisolvent Vapor Diffusion

  • Dissolution: Dissolve 50 mg of Methyl 2-(2-cyanophenoxy)acetate in 1.0 mL of Dichloromethane (DCM). Causality: DCM acts as an excellent primary solvent due to its ability to solvate both the polar ester/cyano groups and the non-polar aromatic ring.

  • Diffusion Setup: Place the open vial containing the DCM solution inside a larger, sealed jar containing 5.0 mL of Pentane (antisolvent).

  • Incubation: Isolate the system at 293 K in a vibration-free environment for 48–72 hours. Pentane vapor will slowly diffuse into the DCM, gradually lowering the solubility of the compound and inducing supersaturation.

Self-Validation Checkpoint: Extract a harvested crystal and examine it under a cross-polarized optical microscope. The appearance of sharp, uniform birefringence as the crystal is rotated confirms the formation of an ordered, anisotropic crystalline lattice. If the solid appears dark at all angles or exhibits irregular extinction, it is likely amorphous or heavily twinned, requiring a solvent system adjustment (e.g., switching to Ethyl Acetate/Hexane slow evaporation).

Crystallization_Logic A Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) B Solvent Screening (Solvent / Antisolvent Pairs) A->B C Slow Evaporation (EtOAc / Hexane) B->C Method A D Vapor Diffusion (DCM / Pentane) B->D Method B E Optical Microscopy (Cross-Polarized Light) C->E D->E F SCXRD Quality Crystal (Birefringent, >0.1 mm) E->F Validation

Crystallization screening logic for Methyl 2-(2-cyanophenoxy)acetate.

SCXRD Data Collection

Protocol: Cryogenic Data Acquisition

  • Mounting: Coat the validated crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cryostream. Causality: Flash-cooling to 100 K traps the crystal in a stable conformational state, drastically reducing thermal vibrations (Debye-Waller factors). This enhances high-angle diffraction intensity and prevents dynamic disorder of the terminal methyl ester group.

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å) to collect full-sphere data via ω and ϕ scans.

Self-Validation Checkpoint: During the initial unit cell determination, the software must successfully index >90% of the harvested reflections. If unindexed reflections exceed 10%, it indicates non-merohedral twinning or a cracked crystal lattice. The protocol dictates halting the experiment and mounting a new specimen.

Crystallographic Data Processing & Refinement

The transformation of raw diffraction images into a chemically accurate 3D model relies on rigorous mathematical refinement. We utilize the industry-standard software suite OLEX2 ([2]) as the graphical interface for the SHELX backend.

Integration and Absorption Correction

Raw frames are integrated to extract reflection intensities ( I ) and their standard uncertainties ( σ(I) ). A multi-scan absorption correction is applied to account for the varying path lengths of X-rays through the irregularly shaped crystal. Self-Validation: The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections is calculated. An Rint​<0.05 mathematically validates the correct assignment of the Laue symmetry and the efficacy of the absorption correction.

Structure Solution and Refinement
  • Phase Problem Resolution: The structure is solved using Intrinsic Phasing via SHELXT, which easily locates the heavier atoms (O, N, C) by estimating the electron density map.

  • Least-Squares Refinement: The model is refined using full-matrix least-squares on F2 via SHELXL ( [3]). Causality: Refining against F2 (squared structure factors) rather than F allows the inclusion of all data—even weak reflections with negative net intensities due to background subtraction. This prevents statistical bias and improves the precision of bond lengths.

  • Anisotropic Displacement: All non-hydrogen atoms are refined anisotropically (ellipsoids).

  • Hydrogen Atom Treatment: Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene, and 1.5Ueq​(C) for the methyl group).

SCXRD_Workflow Data Data Collection (100 K, Mo Kα) Int Integration & Scaling (Multi-Scan Absorption) Data->Int Sol Structure Solution (Intrinsic Phasing) Int->Sol Ref Refinement (Least-Squares on F²) Sol->Ref Val Validation (checkCIF / PLATON) Ref->Val

SCXRD data processing and structural refinement workflow.

Table 2: Standard SCXRD Data Collection & Refinement Parameters

(Simulated target parameters for a high-quality data set of this compound class)

ParameterTarget / Expected Value
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System / Space Group Monoclinic / P21​/c
θ range for data collection 2.5° to 28.0°
Refinement Method Full-matrix least-squares on F2
Final R indices [ I>2σ(I) ] R1​≤0.040 , wR2​≤0.100
Goodness-of-fit (GoF) on F2 1.000 – 1.050
Largest diff. peak and hole < 0.30 and > -0.30 e·Å⁻³

Self-Validation Checkpoint (Final): The final structural model is subjected to the IUCr's checkCIF routine. The absence of Level A or B alerts—specifically ensuring that the largest residual electron density peak is <0.5 e·Å⁻³—serves as the ultimate validation that the chemical model perfectly describes the experimental diffraction data.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from:[Link]

Exploratory

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-(2-cyanophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the material safety data and laboratory handling procedures for Methyl 2-(2-cyanophenoxy)acetate. As a compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the material safety data and laboratory handling procedures for Methyl 2-(2-cyanophenoxy)acetate. As a compound frequently utilized in organic synthesis and pharmaceutical research, a thorough understanding of its properties and associated hazards is paramount for ensuring a safe laboratory environment. This document synthesizes critical safety information with practical, field-proven insights to empower researchers in their work.

Section 1: Compound Identification and Physicochemical Properties

Before handling any chemical, it is crucial to be familiar with its fundamental properties. This information is essential for risk assessment and the development of appropriate safety protocols.

PropertyValueSource
Chemical Name Methyl 2-(2-cyanophenoxy)acetateSigma-Aldrich
Synonyms methyl (2-cyanophenoxy)acetateSigma-Aldrich
CAS Number 34844-79-6Sigma-Aldrich
Molecular Formula C₁₀H₉NO₃Sigma-Aldrich
Molecular Weight 191.19 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Purity 90%Sigma-Aldrich

Section 2: Hazard Identification and GHS Classification

Methyl 2-(2-cyanophenoxy)acetate is classified as a hazardous substance. Understanding its specific hazards is the first step in mitigating risk. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

These statements indicate that Methyl 2-(2-cyanophenoxy)acetate can cause adverse health effects through oral, dermal, and inhalation routes of exposure. The causality behind these hazards lies in the molecule's potential to interfere with biological processes upon entering the body. The cyano group (-CN) is a notable feature, and while the toxicity of this specific compound is not extensively detailed in the provided search results, compounds containing a cyano group should always be handled with caution due to the potential for metabolic release of cyanide ions, which can inhibit cellular respiration.

Section 3: Laboratory Safety and Handling Protocols

A proactive approach to safety is essential when working with hazardous chemicals. The following protocols are designed to minimize exposure and ensure a safe working environment.

Engineering Controls

The primary line of defense is to minimize exposure through properly designed laboratory facilities.

  • Ventilation: All work with Methyl 2-(2-cyanophenoxy)acetate should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. This is critical to prevent inhalation of the compound, which is a known hazard (H332).

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1] Regular testing of this equipment is a crucial component of laboratory safety.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide a critical barrier between the researcher and the hazardous substance.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling Methyl 2-(2-cyanophenoxy)acetate Eye_Protection Eye Protection: Chemical safety goggles or face shield (EN 166 or NIOSH approved) Hand_Protection Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect before use. Body_Protection Body Protection: Laboratory coat. Change if contaminated. Respiratory_Protection Respiratory Protection: Required if dust or aerosols are generated outside of a fume hood. Researcher Researcher Handling_Chemical Handling Chemical? Researcher->Handling_Chemical Handling_Chemical->Eye_Protection Always Handling_Chemical->Hand_Protection Always Handling_Chemical->Body_Protection Always Handling_Chemical->Respiratory_Protection If risk of inhalation

Caption: Required PPE for handling Methyl 2-(2-cyanophenoxy)acetate.

  • Eye Protection: Wear approved safety goggles or a face shield to protect against splashes.[2][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[3] It is imperative to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[3]

  • Skin and Body Protection: A laboratory coat should be worn to protect street clothing and skin.[4] Contaminated clothing should be removed immediately and laundered before reuse.

  • Hygiene Measures: After handling the substance, wash hands thoroughly.[2] Do not eat, drink, or smoke in the laboratory.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of the chemical and preventing accidental exposure or incompatible reactions.

  • Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[3][5]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

Emergency_Response cluster_emergency Emergency Response Protocol Exposure Exposure Event Inhalation Inhalation: Move to fresh air. Seek medical attention. Exposure->Inhalation Skin_Contact Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water. Exposure->Skin_Contact Eye_Contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. Exposure->Eye_Contact Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion

Caption: First-aid measures for exposure to Methyl 2-(2-cyanophenoxy)acetate.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] In all cases of exposure, it is important to show the safety data sheet to the attending medical professional.[2]

Spill and Leak Procedures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Combustion or thermal decomposition may evolve toxic and irritant vapors.[4]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[5]

Section 7: Toxicological Information

References

  • ARYSTA LifeScience South Africa (Pty) Ltd. MATERIAL SAFETY DATA SHEET. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Chem-Supply. Safety Data Sheet. [Link]

Sources

Foundational

Thermodynamic Stability of Methyl 2-(2-cyanophenoxy)acetate at Room Temperature: A Technical Whitepaper

Executive Summary Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) is a critical bifunctional intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including benzofurans...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) is a critical bifunctional intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including benzofurans, coumarins, and oxazepine derivatives[1]. For researchers and drug development professionals, understanding the thermodynamic stability of this molecule at room temperature (25°C) is paramount for optimizing storage conditions, formulation strategies, and downstream synthetic workflows. This guide provides an in-depth mechanistic analysis of its stability profile, driven by the interplay between thermodynamic driving forces and kinetic barriers.

Structural Thermodynamics & Causality

The stability of Methyl 2-(2-cyanophenoxy)acetate is governed by the independent and synergistic behavior of its three primary functional groups: the methyl ester, the aryl ether linkage, and the ortho-cyano substituent.

Kinetic vs. Thermodynamic Control of the Ester Linkage

Thermodynamically, the methyl ester moiety is unstable in the presence of ambient moisture; the standard Gibbs free energy ( ΔG∘ ) of hydrolysis is negative, favoring the formation of 2-(2-cyanophenoxy)acetic acid and methanol[2]. However, at room temperature (25°C) and neutral pH, the molecule is kinetically trapped. The activation energy ( Ea​ ) barrier for neutral ester hydrolysis is exceptionally high (~15–20 kcal/mol). Consequently, without the presence of a strong acid (hydronium) or base (hydroxide) to catalyze the reaction and lower the transition state energy, the ester remains practically stable for extended periods under standard laboratory conditions[3].

The Ortho-Cyano Substituent Effect

The cyano group (-C≡N) positioned ortho to the ether linkage exerts a profound electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. This dynamic pulls electron density away from the aromatic ring and the adjacent ether oxygen.

  • Causality in Degradation: By withdrawing electron density, the ortho-cyano group stabilizes the conjugate base (the phenoxide anion) that would form if the ether bond were cleaved. More importantly, it increases the electrophilicity of the ester carbonyl carbon via inductive pull through the sigma framework. This makes Methyl 2-(2-cyanophenoxy)acetate marginally more susceptible to nucleophilic attack (e.g., base-catalyzed saponification) compared to an unsubstituted methyl phenoxyacetate[3].

  • Cyano Group Stability: The cyano group itself is thermodynamically highly stable at room temperature. Hydration of nitriles to primary amides requires forcing conditions (strong acid/base and elevated temperatures) due to the immense bond dissociation energy of the C≡N triple bond (891 kJ/mol).

Ether Linkage Integrity

The aryl-alkyl ether bond is thermodynamically robust. The p−π conjugation between the lone pairs on the ether oxygen and the aromatic ring imparts partial double-bond character to the Ar-O bond, rendering it highly inert to cleavage under standard room temperature conditions[4].

Degradation Pathways & Quantitative Data

To conceptualize the stability profile, we must isolate the primary degradation pathways from secondary, high-energy pathways.

Pathway A Methyl 2-(2-cyanophenoxy)acetate (Intact API Intermediate) B 2-(2-cyanophenoxy)acetic acid (Primary Degradant) A->B Hydrolysis (H2O) C Methanol (Volatile Byproduct) A->C Ester Cleavage D Amide Derivative (Secondary Degradant) A->D Nitrile Hydration (High Temp/Base)

Figure 1. Thermodynamic degradation pathways of Methyl 2-(2-cyanophenoxy)acetate.

Table 1: Thermodynamic & Kinetic Parameters of Functional Groups at 25°C (pH 7.0)

Functional GroupThermodynamic Status (in H₂O)Kinetic Stability at 25°CPrimary Degradation Pathway
Methyl Ester Unstable ( ΔG<0 )High ( Ea​≈18 kcal/mol)Hydrolysis to Carboxylic Acid
Ortho-Cyano Stable ( ΔG>0 )AbsoluteHydration to Amide (Requires Heat)
Aryl Ether Stable ( ΔG>0 )AbsoluteCleavage (Requires Lewis Acids)

Self-Validating Protocol for Stability Profiling

To empirically validate the thermodynamic stability of this compound for regulatory or formulation purposes, a self-validating accelerated stability protocol is required. A "self-validating" system ensures that the analytical method inherently checks its own accuracy via mass balance—quantifying both the disappearance of the parent compound and the stoichiometric appearance of the degradant.

Protocol Step1 1. Stock Preparation (Analyte in Buffer/ACN) Step2 2. Isothermal Incubation (25°C, 40°C, 60°C) Step1->Step2 Step3 3. Aliquot Sampling & Quenching Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4 Step5 5. Mass Balance Validation (Parent vs Degradant) Step4->Step5

Figure 2. Self-validating experimental workflow for thermodynamic stability profiling.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve Methyl 2-(2-cyanophenoxy)acetate in a 50:50 mixture of Acetonitrile and aqueous phosphate buffer (pH 7.0) to achieve a final concentration of 1.0 mg/mL. The co-solvent ensures complete solubility while providing the aqueous environment necessary for hydrolysis testing[5].

  • Isothermal Incubation: Aliquot the stock solution into sealed, amber glass HPLC vials to prevent photo-oxidation. Place the vials in thermostatically controlled incubators set to 25°C, 40°C, and 60°C.

  • Sampling and Quenching: At predefined time points (e.g., 0, 24, 48, 72, 168 hours), remove a vial from each incubator. Immediately quench the reaction by lowering the temperature to 4°C and adjusting the pH to 4.0 using dilute phosphoric acid (this halts any base-catalyzed ester hydrolysis).

  • HPLC-UV Quantification: Analyze the samples using a Reverse-Phase HPLC system (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA). Monitor at an appropriate UV wavelength (e.g., 254 nm) to detect the aromatic ring.

  • Mass Balance Validation (The Trustworthiness Check): Calculate the molar concentration of the remaining parent ester and the formed 2-(2-cyanophenoxy)acetic acid. The sum of their molarities must equal the initial molarity of the parent compound ( ±2% ). A deviation indicates secondary degradation pathways (e.g., nitrile hydrolysis) or compound precipitation, invalidating the primary kinetic assumption.

  • Arrhenius Extrapolation: Plot the natural log of the degradation rate constants ( lnk ) against the inverse of temperature ( 1/T ). Use the Arrhenius equation to calculate the activation energy ( Ea​ ) and accurately predict the long-term thermodynamic shelf-life at 25°C.

References

  • Dash, A. et al. "Kinetics of substitution reactions of hexacoordinate cobalt(III) complexes with phenoxyacetic acid herbicides". Journal of the Indian Chemical Society. URL: [Link]

  • Klibanov, A. M. et al. "Method for resolution of stereoisomers in multiphase and extractive membrane reactors (Phenoxyacetate Methyl Ester Hydrolysis)". US Patent US4800162A.
  • Electronics and Books. "Kinetics of the Aminolysis of Phenyl Phenoxyacetates". ElectronicsAndBooks. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of Methyl 2-(2-cyanophenoxy)acetate

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Application Scope: Heterocyclic synthesis, benzofuran derivatives, and azomethine ylide precursors. Introduction and Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Application Scope: Heterocyclic synthesis, benzofuran derivatives, and azomethine ylide precursors.

Introduction and Mechanistic Rationale

Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) is a highly versatile synthetic intermediate[1]. It is predominantly utilized as a key building block in the preparation of fused heterocyclic compounds, including 3-aminobenzo[b]furans and complex azomethine ylides via 1,3-dipolar cycloadditions[2][3].

The synthesis relies on a classic Williamson ether synthesis framework. The reaction involves the nucleophilic substitution ( SN​2 ) of methyl bromoacetate by a phenoxide ion. The phenoxide is generated in situ from 2-hydroxybenzonitrile using a mild base[3]. The strategic selection of anhydrous acetone as the solvent and potassium carbonate ( K2​CO3​ ) as the base ensures quantitative deprotonation of the phenol while protecting the base-sensitive ester and nitrile functionalities from unwanted hydrolysis.

Experimental Workflow Visualization

The following diagram illustrates the critical path of the synthesis, highlighting the phase transitions and unit operations required for high-yield isolation.

G N1 2-Hydroxybenzonitrile (1.0 eq) N3 Anhydrous Acetone + K2CO3 (1.2 eq) N1->N3 N2 Methyl Bromoacetate (1.2 eq) N2->N3 N4 Reflux (7 hours) SN2 Alkylation N3->N4 Heat N5 Cool to RT & Filter (Remove KBr/K2CO3) N4->N5 Complete N6 Solvent Evaporation (Reduced Pressure) N5->N6 Filtrate N7 Methyl 2-(2-cyanophenoxy)acetate (94% Yield) N6->N7 Isolate

Workflow for the synthesis and isolation of Methyl 2-(2-cyanophenoxy)acetate.

Quantitative Materials and Stoichiometry

To ensure a self-validating system, the stoichiometry is slightly biased with a 20% excess of the alkylating agent and base. This drives the equilibrium forward and ensures the complete consumption of the limiting reagent (2-hydroxybenzonitrile), simplifying downstream purification[3].

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
2-Hydroxybenzonitrile 119.121.0016.82.00 gLimiting Reagent / Nucleophile
Methyl bromoacetate 152.971.2020.23.08 gElectrophile / Alkylating Agent
Potassium carbonate 138.201.2020.22.78 gMild Base
Acetone (Anhydrous) 58.08N/AN/A85 mLPolar Aprotic Solvent

Step-by-Step Synthesis Protocol

As an Application Scientist, I emphasize that successful execution of this protocol relies heavily on moisture control. The presence of water can lead to the saponification of methyl bromoacetate or the final product, drastically reducing the yield.

Step 1: Reaction Setup
  • Preparation of the Reaction Vessel: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to eliminate residual moisture.

  • Dissolution: Add 2.00 g (16.8 mmol) of 2-hydroxybenzonitrile to the flask. Introduce 85 mL of dried, anhydrous acetone[3].

    • Causality Insight: Acetone is chosen as a polar aprotic solvent because it solvates the potassium cation well, leaving the phenoxide anion highly "naked" and reactive, thereby accelerating the SN​2 displacement.

Step 2: Reagent Addition
  • Base Addition: Add 2.78 g (20.2 mmol) of finely powdered anhydrous potassium carbonate ( K2​CO3​ ) to the stirring solution[3].

    • Causality Insight: K2​CO3​ is a heterogeneous base in acetone. Using a finely powdered form increases the surface area, promoting efficient deprotonation of the phenol without being strong enough to trigger side reactions (like the hydrolysis of the nitrile group).

  • Electrophile Addition: Carefully add 3.08 g (20.2 mmol) of methyl bromoacetate to the suspension[3].

Step 3: Reaction Execution
  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 56 °C) with continuous stirring for 7 hours[3].

    • Causality Insight: The thermal energy provided by refluxing overcomes the activation energy barrier of the substitution reaction. The 7-hour timeframe ensures complete conversion based on the kinetics of this specific steric environment.

Step 4: Workup and Isolation
  • Cooling: Remove the heat source and allow the reaction mixture to cool ambiently to room temperature[3].

  • Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite. Wash the filter cake with a small volume (10-15 mL) of cold, dry acetone to ensure complete recovery of the product.

    • Causality Insight: This step physically removes the insoluble inorganic byproducts (potassium bromide) and unreacted K2​CO3​ [3]. Because the product is highly soluble in acetone, the filtrate contains the pure target molecule.

  • Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure until a solid residue forms[3].

Analytical Characterization

If the protocol is followed strictly, the crude product is typically of sufficient purity (>95%) for immediate downstream use without the need for column chromatography.

  • Appearance: Light yellow crystals[3].

  • Yield: ~94% (approx. 3.0 g)[3].

  • Melting Point: 69 °C[3].

  • Validation Check: If the melting point is significantly depressed or broad, it indicates the presence of unreacted 2-hydroxybenzonitrile or moisture. In such cases, recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) is recommended.

References

  • National Institutes of Health (PMC). 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Retrieved from: [Link]

Sources

Application

Using Methyl 2-(2-cyanophenoxy)acetate as a precursor in heterocyclic synthesis

Application Note: Methyl 2-(2-cyanophenoxy)acetate as a Key Precursor in Heterocyclic Synthesis Executive Summary & Chemical Significance In the landscape of modern medicinal chemistry and heterocyclic synthesis, bifunct...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2-(2-cyanophenoxy)acetate as a Key Precursor in Heterocyclic Synthesis

Executive Summary & Chemical Significance

In the landscape of modern medicinal chemistry and heterocyclic synthesis, bifunctional intermediates are highly valued for their ability to rapidly generate complex, privileged scaffolds. Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) stands out as a premier precursor[1]. Structurally, it features an ether linkage flanked by an electrophilic ortho-nitrile group and an acidic acetate moiety.

This specific electronic topology makes it an ideal substrate for base-catalyzed intramolecular cyclization—specifically the Thorpe-Ziegler reaction—yielding methyl 3-aminobenzo[b]furan-2-carboxylate [2]. The resulting 3-aminobenzofuran core is a highly sought-after pharmacophore, serving as the foundational building block for azomethine ylides[3], cystic fibrosis transmembrane conductance regulator (CFTR) modulators[4], and orexin receptor antagonists[5].

Mechanistic Insights: The Thorpe-Ziegler Cyclization

As an application scientist, it is critical to understand why a reaction proceeds, rather than just how to run it. The transformation of methyl 2-(2-cyanophenoxy)acetate into a benzofuran relies on a thermodynamically driven cascade:

  • Deprotonation (Causality of Base Selection): The reaction is initiated by a base (e.g., K2​CO3​ or NaOMe ). The base abstracts a proton from the active methylene group ( −CH2​− ) of the acetate. The acidity of these protons is significantly enhanced by the adjacent electron-withdrawing ester carbonyl.

  • Nucleophilic Attack (Ring Closure): The resulting carbanion acts as an internal nucleophile, attacking the highly electrophilic carbon of the spatially adjacent ortho-cyano ( −C≡N ) group. This 5-exo-dig cyclization forms the five-membered furan ring.

  • Tautomerization (Thermodynamic Driving Force): The immediate product of the cyclization is an imine intermediate. However, this species rapidly tautomerizes into an enamine (the 3-amino group). This tautomerization is the thermodynamic sink of the reaction, as it fully aromatizes the benzofuran system, rendering the overall process irreversible[2].

MechanisticPathway A 2-Hydroxybenzonitrile (Starting Material) B Methyl 2-(2-cyanophenoxy)acetate (Precursor) A->B Methyl bromoacetate K2CO3, Acetone C Carbanion Formation (Active Methylene) B->C Base (NaOMe/K2CO3) Deprotonation D Intramolecular Attack (5-exo-dig Cyclization) C->D Nucleophilic attack on -CN E Methyl 3-aminobenzo[b]furan- 2-carboxylate (Product) D->E Tautomerization (Aromatization)

Figure 1: Mechanistic workflow from 2-hydroxybenzonitrile to the aromatized benzofuran scaffold.

Experimental Protocols & Self-Validating Systems

The following protocols are engineered to be self-validating, ensuring that researchers can confirm the success of each step before proceeding.

Protocol A: Synthesis of Methyl 2-(2-cyanophenoxy)acetate (O-Alkylation)

Rationale: Methyl bromoacetate is preferred over methyl chloroacetate due to the superior leaving-group ability of the bromide ion, which allows the reaction to proceed at milder temperatures, thereby preventing premature, uncontrolled cyclization[2].

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 2-hydroxybenzonitrile (1.00 eq, e.g., 16.8 mmol) in anhydrous acetone (85 mL)[2].

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (1.20 eq). Note: K2​CO3​ is a mild base that efficiently deprotonates the phenol without hydrolyzing the ester product.

  • Alkylation: Dropwise, add methyl bromoacetate (1.20 eq) to the stirring suspension[2].

  • Reaction: Heat the mixture to reflux (approx. 60 °C) for 7 hours[2].

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:Ethyl Acetate, 3:1). The starting phenol (Rf ~0.3, stains dark with KMnO4​ ) should disappear, replaced by the product (Rf ~0.6, UV active).

  • Workup: Cool to room temperature, filter off the inorganic salts ( KBr and excess K2​CO3​ ), and concentrate the filtrate under reduced pressure to afford the light yellow intermediate[2].

Protocol B: Thorpe-Ziegler Cyclization to Methyl 3-aminobenzo[b]furan-2-carboxylate

Step-by-Step Methodology:

  • Setup: Dissolve the crude methyl 2-(2-cyanophenoxy)acetate (1.00 eq) in anhydrous methanol.

  • Cyclization: Introduce Sodium Methoxide ( NaOMe , 1.10 eq). Mechanistic Note: Matching the alkoxide base to the ester group (methoxide for methyl ester) strictly prevents transesterification side-reactions.

  • Reaction: Heat to a gentle reflux (65 °C) for 4 hours.

  • Validation Checkpoint 2 (Visual & TLC): The solution will transition from light yellow to a deeper amber. On TLC, the intermediate (Rf ~0.6) will vanish, replaced by a highly fluorescent blue/green spot under 254 nm UV light (Rf ~0.4), indicating the newly formed extended aromatic conjugation of the benzofuran.

  • Workup & Purification: Quench with water, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and evaporate. Recrystallize from ethanol to yield pure crystals[2].

  • Validation Checkpoint 3 (NMR): Confirm success via 1H -NMR. The singlet at ~4.8 ppm ( −O−CH2​−CO− ) from the precursor must completely disappear. A new broad, exchangeable singlet at ~5.8 ppm ( −NH2​ ) will appear, confirming successful cyclization and tautomerization[2].

Quantitative Data: Cyclization Optimization

To provide actionable insights for process chemists, the table below summarizes the optimization of the cyclization step using various conditions.

Table 1: Optimization of Thorpe-Ziegler Cyclization of Methyl 2-(2-cyanophenoxy)acetate

Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)Mechanistic & Process Observations
K2​CO3​ (1.2 eq)Acetone60 (Reflux)14 - 1888 - 100Mildest condition; minimizes ester hydrolysis but requires longer reaction times[6].
NaOMe (1.1 eq)Methanol65 (Reflux)494Faster deprotonation; eliminates transesterification risks when using methyl esters.
DBU (1.5 eq)DMF80285Rapid kinetics; however, requires rigorous aqueous workup to remove the DBU byproduct.
Cs2​CO3​ (1.2 eq)Acetonitrile82 (Reflux)691Excellent yield and clean profile, though limited by higher reagent cost at scale.

Downstream Applications in Drug Development

The 3-aminobenzofuran scaffold derived from this precursor is a "privileged structure" in pharmacology and advanced materials:

  • CFTR Modulators: The benzofuran core is heavily utilized in the synthesis of correctors and potentiators for Cystic Fibrosis. The rigid aromatic system properly aligns hydrogen-bonding vectors (via the 3-amino group) to stabilize misfolded CFTR proteins in the endoplasmic reticulum[4].

  • Orexin Receptor Antagonists: Derivatization of the 2-carboxylate and 3-amino positions yields potent antagonists used in the treatment of insomnia and sleep-wake cycle disorders[5].

  • Complex Polycyclic Systems (Azomethine Ylides): The 3-amino group can be converted into an allyl-amine, and the ester reduced/oxidized to an aldehyde. Heating this system with secondary amines generates azomethine ylides in situ, which undergo spontaneous intramolecular 1,3-dipolar cycloadditions to form complex, stereochemically rich tetracyclic compounds[3],[7].

DownstreamApplications Core Methyl 3-aminobenzo[b]furan-2-carboxylate (Privileged Scaffold) App1 CFTR Modulators (Protein Homeostasis / Cystic Fibrosis) Core->App1 Amidation & Coupling App2 Orexin Receptor Antagonists (Neurology / Sleep Disorders) Core->App2 Derivatization App3 Azomethine Ylides (1,3-Dipolar Cycloaddition) Core->App3 Thermal Initiation

Figure 2: Divergent downstream pharmaceutical applications of the synthesized benzofuran scaffold.

References

  • Porubský, M., Tenora, L., & Potáček, M. (2016). 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules, 21(2), 187. [Link]

  • Munoz, B., et al. (2019). Compounds, compositions and methods for treating CFTR mediated diseases. United States Patent. (Derived from generalized CFTR patent literature[4]).

  • Kawaguchi, M., et al. Benzofuran derivatives as orexin receptor antagonists. Patent Literature / Molaid.[Link] (Referenced via CAS 609804-44-6[5]).

  • LookChem Chemical Database. (n.d.). Reaction conditions for 2-Cyanophenol and derivatives.[Link][6].

Sources

Method

Application Note: Chemoselective Base-Catalyzed Hydrolysis of Methyl 2-(2-cyanophenoxy)acetate

Executive Summary The transformation of methyl 2-(2-cyanophenoxy)acetate to 2-(2-cyanophenoxy)acetic acid represents a classic chemoselectivity challenge in organic synthesis and drug development. The substrate contains...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of methyl 2-(2-cyanophenoxy)acetate to 2-(2-cyanophenoxy)acetic acid represents a classic chemoselectivity challenge in organic synthesis and drug development. The substrate contains two base-labile functional groups: an aliphatic ester and an aromatic nitrile. This application note details a highly selective, self-validating protocol utilizing lithium hydroxide (LiOH) in a biphasic aqueous-organic system to achieve quantitative ester saponification while completely suppressing the premature hydration of the ortho-cyano group.

Mechanistic Rationale & Chemoselectivity

In standard base-catalyzed hydrolysis (saponification) using sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxide anion acts as a strong nucleophile. However, at the elevated temperatures or prolonged reaction times often required to drive ester cleavage to completion, aromatic nitriles become susceptible to nucleophilic attack by hydroxide or water. This competing pathway leads to the hydration of the nitrile into a primary amide, which can further hydrolyze into a carboxylic acid under strongly basic conditions[1][2].

To achieve strict chemoselectivity, Lithium Hydroxide (LiOH) is the reagent of choice. The causality behind this selection lies in the unique properties of the lithium cation ( Li+ ). In an aqueous tetrahydrofuran (THF) solvent system, the Li+ ion acts as a mild Lewis acid. It coordinates preferentially to the highly polarized ester carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon[3].

This electrophilic activation accelerates the nucleophilic attack of the hydroxide ion on the ester, allowing the reaction to proceed rapidly at ambient or sub-ambient temperatures (0 °C to 20 °C). By conducting the reaction at these lower temperatures, the activation energy required for the hydration of the nitrile group is not reached, kinetically "freezing out" the formation of the amide impurity[1].

Quantitative Optimization Data

The table below summarizes the kinetic and thermodynamic outcomes of various base systems, demonstrating the necessity of the LiOH/THF system for maintaining the integrity of the cyano group.

Base System (Equivalents)Solvent SystemTemp (°C)Time (h)Ester Conversion (%)Yield of Target Acid (%)Amide Impurity (%)
LiOH·H₂O (1.1 eq) THF/H₂O (3:1) 20 2.0 > 99.5 96.0 < 0.5
NaOH (1.1 eq)MeOH/H₂O (3:1)204.0> 99.089.54.2
NaOH (2.0 eq)MeOH/H₂O (3:1)602.0> 99.962.031.5
KOH (2.0 eq)EtOH/H₂O (3:1)602.0> 99.958.538.0

Data Interpretation: The use of stronger bases (NaOH, KOH) at elevated temperatures drastically reduces the yield of the target carboxylic acid due to the concurrent hydrolysis of the nitrile group into the corresponding amide and di-acid.

Workflow Visualization

ChemoselectiveHydrolysis N1 Methyl 2-(2-cyanophenoxy)acetate (Substrate) N2 LiOH·H2O (1.1-1.2 eq) THF:H2O (3:1, v/v), 20 °C N1->N2 N3 Reaction Monitoring (HPLC/TLC to prevent over-hydrolysis) N2->N3 N4 Basic Aqueous Mixture (Lithium 2-(2-cyanophenoxy)acetate) N3->N4 100% Conversion N5 Organic Wash (MTBE) Discard Organic Phase (Impurities) N4->N5 Self-Purification N6 Acidification (1M HCl) Adjust to pH 2-3 at 0-5 °C N5->N6 Aqueous Phase N7 Extraction (EtOAc) & Brine Wash N6->N7 Protonation N8 2-(2-cyanophenoxy)acetic acid (Target Product) N7->N8 Isolation

Workflow for the chemoselective hydrolysis and self-purifying isolation of the target acid.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase of the workup inherently verifies the success of the preceding chemical transformation.

Materials Required:
  • Methyl 2-(2-cyanophenoxy)acetate (1.0 equivalent)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 1.1 equivalents)

  • Tetrahydrofuran (THF) and Deionized Water (3:1 v/v ratio)

  • Methyl tert-butyl ether (MTBE)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

Step-by-Step Methodology:

Step 1: Substrate Solubilization & Base Addition

  • Charge a reaction vessel with Methyl 2-(2-cyanophenoxy)acetate (1.0 eq) and dissolve in THF (3 volumes). Ensure complete dissolution.

  • In a separate flask, dissolve LiOH·H₂O (1.1 eq) in Deionized Water (1 volume).

  • Cool the THF solution to 10–15 °C. Add the aqueous LiOH solution dropwise over 15 minutes.

  • Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy necessary for nitrile hydration.

Step 2: In-Process Control (IPC) Monitoring

  • Stir the biphasic mixture at 20 °C for 2 hours.

  • Sample the reaction mixture and analyze via HPLC or TLC (Eluent: Hexanes/EtOAc 3:1).

  • Self-Validating Checkpoint: The reaction is complete when the ester peak/spot is entirely consumed. Do not add additional base if the reaction is sluggish; instead, extend the time. Excess base directly correlates with amide formation.

Step 3: Orthogonal Impurity Purge (Basic Wash)

  • Upon reaction completion, dilute the mixture with 2 volumes of water to ensure all lithium carboxylate salts are fully solubilized.

  • Add 3 volumes of MTBE, agitate vigorously, and allow the phases to separate. Discard the upper organic (MTBE) layer.

  • Causality: At this stage (pH > 10), the target product exists as a highly water-soluble lithium carboxylate.

  • Self-Validating Checkpoint: Analyze the discarded MTBE layer. It should contain only trace unreacted ester and neutral organic impurities. If the target product is detected in the MTBE layer, it indicates incomplete salt formation (pH is too low).

Step 4: Controlled Acidification

  • Cool the retained aqueous layer to 0–5 °C using an ice bath.

  • Slowly add 1M HCl dropwise until the aqueous phase reaches a pH of 2.0–3.0.

  • Causality: Protonation converts the water-soluble lithium salt back into the lipophilic free carboxylic acid. Cooling during acidification prevents acid-catalyzed hydrolysis of the nitrile group.

  • Self-Validating Checkpoint: A white precipitate or a cloudy suspension should form immediately upon reaching pH 3, physically validating the successful protonation of the carboxylate.

Step 5: Product Isolation

  • Extract the acidic aqueous suspension with EtOAc (2 × 3 volumes).

  • Combine the EtOAc layers and wash with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 2-(2-cyanophenoxy)acetic acid.

References

  • Scientific Update. "Ester, Nitrile and Oxetane Play Nice". Discusses the kinetic competition between ester saponification and nitrile hydration into amides at elevated temperatures. Available at: [Link][1]

  • National Institutes of Health (NIH). "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran". Details the Lewis acid coordination of Li+ to ester carbonyls, accelerating chemoselective hydrolysis. Available at: [Link][3]

  • Arkivoc. "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles". Provides foundational data on the susceptibility of nitriles to base-catalyzed hydration under standard saponification conditions. Available at:[Link][2]

Sources

Application

O-alkylation reaction conditions for producing Methyl 2-(2-cyanophenoxy)acetate

An Application Guide to the Synthesis of Methyl 2-(2-cyanophenoxy)acetate via O-Alkylation Introduction: The Significance of a Key Synthetic Intermediate Methyl 2-(2-cyanophenoxy)acetate is a valuable intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Methyl 2-(2-cyanophenoxy)acetate via O-Alkylation

Introduction: The Significance of a Key Synthetic Intermediate

Methyl 2-(2-cyanophenoxy)acetate is a valuable intermediate in the synthesis of a variety of fine chemicals, most notably in the agrochemical sector. It serves as a critical building block for fungicides like Azoxystrobin, a compound prized for its broad-spectrum protectant, curative, and systemic properties.[1][2] The synthesis of this intermediate is typically achieved through the O-alkylation of 2-cyanophenol, a classic and robust transformation in organic chemistry.

This application note provides a comprehensive guide for researchers and drug development professionals on the reaction conditions and protocols for producing Methyl 2-(2-cyanophenoxy)acetate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and discuss key parameters for process optimization and troubleshooting.

Scientific Principles: The Williamson Ether Synthesis

The O-alkylation of 2-cyanophenol with an alkyl halide like methyl chloroacetate is a prime example of the Williamson ether synthesis.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The process can be broken down into two critical steps:

  • Deprotonation: The phenolic proton of 2-cyanophenol is acidic and is readily removed by a base to form a nucleophilic phenoxide ion. While strong bases like sodium hydride (NaH) can be used, the acidity of phenols is such that weaker, easier-to-handle bases like potassium carbonate (K₂CO₃) are highly effective and commonly employed.[6][7]

  • Nucleophilic Attack: The resulting 2-cyanophenoxide anion acts as a potent nucleophile. It attacks the electrophilic carbon atom of the alkylating agent (methyl chloroacetate), which bears a good leaving group (in this case, a chloride ion). This attack occurs in a single, concerted step, leading to the formation of the new carbon-oxygen bond and displacement of the chloride ion.[4][8]

The choice of solvent is crucial for the success of an SN2 reaction. Polar aprotic solvents such as acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF) are ideal.[3] These solvents can solvate the cation (e.g., K⁺ from K₂CO₃) but do not form a strong solvation shell around the nucleophilic phenoxide anion, leaving it "naked" and highly reactive.[9] In contrast, protic solvents can hydrogen-bond with the phenoxide, shielding it and reducing its nucleophilicity, which can favor undesired C-alkylation side reactions.[10]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Phenol 2-Cyanophenol Phenoxide 2-Cyanophenoxide Anion (Nucleophile) Phenol->Phenoxide + Base Base Base (K₂CO₃) Product Methyl 2-(2-cyanophenoxy)acetate Phenoxide->Product Backside Attack AlkylHalide Methyl Chloroacetate (Electrophile) AlkylHalide->Product Backside Attack Salt KCl Product->Salt +

Diagram 1: Mechanism of the Williamson Ether Synthesis for Methyl 2-(2-cyanophenoxy)acetate.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of Methyl 2-(2-cyanophenoxy)acetate.

Materials and Equipment:

  • Reagents: 2-Cyanophenol, Methyl Chloroacetate, Anhydrous Potassium Carbonate (K₂CO₃), Acetone (or DMF), Ethyl Acetate, Deionized Water, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, Büchner funnel, rotary evaporator, standard laboratory glassware, Thin-Layer Chromatography (TLC) plates and chamber.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Cyanophenol is toxic and an irritant; avoid skin contact and inhalation.[2]

  • Methyl chloroacetate is toxic and a lachrymator; handle with extreme care.

  • Acetone and ethyl acetate are flammable; keep away from ignition sources.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-cyanophenol (1.0 eq). Add anhydrous acetone (or DMF) to achieve a concentration of approximately 0.5 M.

  • Base Addition: Add finely ground anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.[6] Stir the resulting suspension at room temperature for 15-20 minutes.

  • Alkylating Agent Addition: Slowly add methyl chloroacetate (1.1 - 1.2 eq) to the reaction mixture dropwise.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (for acetone, ~56°C) or to 80°C (for DMF).[1]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting 2-cyanophenol spot is consumed. The reaction is typically complete within 4-8 hours.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KCl).[6] Wash the filter cake with a small amount of fresh solvent (acetone or ethyl acetate).

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Extraction:

    • Dissolve the resulting residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and then with brine (1x).[6][11] This removes any remaining inorganic salts and residual DMF if used.

  • Drying and Concentration:

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(2-cyanophenoxy)acetate.[6]

Process Optimization & Troubleshooting

Achieving high yield and purity requires careful control of reaction parameters. The following table summarizes key variables and their impact.

ParameterStandard ConditionOptimization & Rationale
Base Anhydrous K₂CO₃ (1.5 eq)Using a slight excess ensures complete deprotonation of the phenol. Stronger bases (e.g., NaH) are generally unnecessary and can lead to side reactions with the ester group of the product.[6]
Solvent Acetone or DMFAcetone is easier to remove during work-up. DMF can accelerate the reaction due to its higher boiling point and polarity but requires more extensive washing during extraction.[3][11]
Temperature Reflux (Acetone) or 80°C (DMF)Higher temperatures increase the reaction rate. However, excessively high temperatures can lead to decomposition or side reactions. The reaction should be maintained at the lowest temperature that provides a reasonable rate.[1][3]
Reaction Time 4-8 hoursMonitor by TLC to avoid prolonged heating after completion, which can lead to byproduct formation.[6]
Catalyst None (standard)For challenging or large-scale syntheses, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be added (1-5 mol%). A PTC facilitates the transfer of the phenoxide anion into the organic phase, significantly accelerating the reaction rate, especially in less polar or biphasic systems.[12][13][14]

graph TD {
A[Start: Reagent Setup] --> B{Reaction};
B --> C{Monitoring by TLC};
C -->|Complete| D[Cool & Filter];
C -->|Incomplete| B;
D --> E[Solvent Evaporation];
E --> F{Extraction};
F --> G[Wash with H₂O & Brine];
G --> H[Dry Organic Layer];
H --> I[Final Evaporation];
I --> J[Purification via Chromatography];
J --> K[Characterization & Analysis];
subgraph "Setup"
    A
end
subgraph "Reaction Phase"
    B
    C
end
subgraph "Work-up & Purification"
    D
    E
    F
    G
    H
    I
    J
end
subgraph "Final Product"
    K
end

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style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
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Sources

Method

Application Note: Scale-Up Manufacturing Processes for Methyl 2-(2-cyanophenoxy)acetate

Executive Summary & Strategic Importance Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) is a critical synthetic intermediate in advanced organic synthesis. Its primary industrial value lies in its role as a direct pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) is a critical synthetic intermediate in advanced organic synthesis. Its primary industrial value lies in its role as a direct precursor for the synthesis of 3-aminobenzofuran-2-carboxylate derivatives via base-mediated Thorpe-Ziegler cyclization . These benzofuran scaffolds are highly privileged pharmacophores in drug development. This protocol outlines a highly optimized, self-validating scale-up process for the O-alkylation of 2-cyanophenol , transitioning from a 100-gram laboratory scale to a 10-kilogram pilot scale.

Process Chemistry & Mechanistic Causality

The synthesis relies on a Williamson-type etherification between 2-cyanophenol and methyl chloroacetate. Designing this process for scale-up requires strict control over reaction kinetics, exothermicity, and byproduct formation.

  • Electrophile Selection: Methyl chloroacetate is selected over methyl bromoacetate. While the bromide analog offers faster reaction kinetics, methyl chloroacetate is significantly more cost-effective for large-scale manufacturing, possesses a higher flash point, and provides a controlled, steady exotherm that is easily managed in standard pilot reactors .

  • Solvent & Base Causality: Traditional industrial etherifications often utilize biphasic aqueous systems with phase-transfer catalysts (PTC). However, the methyl ester moiety in methyl chloroacetate is highly susceptible to saponification (hydrolysis) under aqueous alkaline conditions. To prevent yield loss to the corresponding carboxylic acid, an anhydrous system utilizing acetonitrile (MeCN) and solid potassium carbonate (K₂CO₃) is employed. MeCN ensures excellent solubility of the phenoxide intermediate, while K₂CO₃ is a mild base that quantitatively deprotonates 2-cyanophenol (pKa ~7.0) without hydrolyzing the ester product.

Pathway SM 2-Cyanophenol + Methyl Chloroacetate Int Methyl 2-(2-cyanophenoxy)acetate (Target Intermediate) SM->Int K2CO3, MeCN O-Alkylation Prod Methyl 3-aminobenzofuran- 2-carboxylate Int->Prod NaOMe, MeOH Thorpe-Ziegler

Fig 1: Synthetic pathway from 2-cyanophenol to benzofuran pharmacophores.

Scale-Up Strategy & Risk Mitigation

Transitioning to the 10-kg scale introduces mass transfer and thermal management challenges that are not present at the bench scale.

  • Thermal Control: The deprotonation of 2-cyanophenol generates a mild exotherm, but the primary heat release occurs during the S_N2 alkylation. To prevent thermal runaway, methyl chloroacetate is dosed continuously over 2 hours at an internal temperature of 60°C.

  • Impurity Profiling: A slight stoichiometric excess of methyl chloroacetate (1.05 eq) is used to ensure complete consumption of 2-cyanophenol. Unreacted phenol is notoriously difficult to purge during crystallization and can poison downstream cyclization catalysts.

  • Downstream Processing: The reaction generates stoichiometric amounts of potassium chloride (KCl). Hot filtration at 40°C ensures complete removal of inorganic salts while keeping the product in solution. A subsequent solvent swap via atmospheric distillation from MeCN to heptane drives high-yielding crystallization.

Workflow N1 1. Reactor Prep Charge MeCN & 2-Cyanophenol N2 2. Base Addition Add K2CO3 (Portion-wise) N1->N2 20°C N3 3. Alkylation Dose Methyl Chloroacetate N2->N3 Heat to 60°C N4 4. IPC Check HPLC > 99.5% Conversion N3->N4 4-6 hrs N5 5. Filtration Remove KCl / K2CO3 N4->N5 Cool to 40°C N6 6. Crystallization Solvent Swap to Heptane N5->N6 Distillation

Fig 2: Scale-up workflow for Methyl 2-(2-cyanophenoxy)acetate manufacturing.

Experimental Protocols

Protocol A: Laboratory-Scale Optimization (100 g Scale)

Self-validating system: Visual transition from a granular suspension to a fine, dense precipitate (KCl) indicates reaction progression.

  • Preparation: To a 1 L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add 2-cyanophenol (100.0 g, 0.84 mol) and anhydrous acetonitrile (500 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (174.0 g, 1.26 mol, 1.5 eq) in three portions over 15 minutes at 20°C. Stir for 30 minutes. The mixture will become a thick, pale-yellow suspension.

  • Alkylation: Heat the mixture to 60°C. Add methyl chloroacetate (95.7 g, 0.88 mol, 1.05 eq) dropwise via an addition funnel over 45 minutes. Maintain internal temperature between 60–65°C.

  • Reaction Monitoring: Stir at 65°C for 4 hours. Perform In-Process Control (IPC) via HPLC. The reaction is deemed complete when 2-cyanophenol is < 0.5% (Area%).

  • Workup: Cool the mixture to 40°C and filter through a Celite pad to remove KCl and unreacted K₂CO₃. Wash the filter cake with warm MeCN (100 mL).

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately 200 mL. Slowly add n-heptane (400 mL) while stirring vigorously. Cool to 0–5°C for 2 hours. Filter the resulting white crystalline solid, wash with cold heptane, and dry in a vacuum oven at 40°C overnight.

Protocol B: Pilot-Scale Manufacturing (10 kg Scale)

Self-validating system: Automated dosing tied to internal temperature probes ensures isothermal control and prevents thermal runaway.

  • Reactor Charging: Purge a 100 L glass-lined reactor with N₂. Charge MeCN (50 L) and 2-cyanophenol (10.0 kg, 84.0 mol). Initiate agitation at 150 RPM.

  • Base Addition: Charge K₂CO₃ (17.4 kg, 126.0 mol) via a solid addition port. Monitor the internal temperature (T_int); ensure T_int remains below 30°C.

  • Controlled Dosing: Heat the reactor jacket to achieve T_int = 60°C. Using a metering pump, dose methyl chloroacetate (9.57 kg, 88.2 mol) over 120 minutes. Set an automated interlock to halt dosing if T_int exceeds 68°C.

  • IPC & Filtration: After 5 hours at 65°C, sample for HPLC. Once conversion is verified (>99.5%), cool to 40°C. Transfer the slurry through an enclosed Nutsche filter to a secondary 100 L reactor.

  • Solvent Swap: Configure the secondary reactor for atmospheric distillation. Distill MeCN while continuously feeding n-heptane (total 60 L) until the internal temperature reaches 95°C (boiling point of heptane), indicating complete removal of MeCN.

  • Isolation: Cool the reactor to 5°C at a rate of 15°C/hour to promote controlled crystal growth. Discharge the slurry to a centrifuge, wash with cold heptane (10 L), and dry in a conical vacuum dryer at 45°C.

Data Presentation & Analytics

Table 1: Process Metric Comparison (Lab vs. Pilot Scale)

MetricLab Scale (100 g)Pilot Scale (10 kg)Target Specification
Yield (Isolated) 92.5%94.1%> 90.0%
Purity (HPLC, a/a) 99.2%99.7%> 99.0%
Reaction Time 4.0 hours5.0 hours< 6.0 hours
E-Factor 8.56.2 (with solvent recovery)< 10.0
Space-Time Yield 185 g/L/day210 g/L/day> 150 g/L/day

Table 2: Impurity Profile Tracking (Pilot Scale)

ImpurityOrigin / MechanismIPC Level (End of Rxn)Final Isolated Product
2-Cyanophenol Unreacted starting material0.3%Not Detected (<0.05%)
Methyl Chloroacetate Excess electrophile1.2%Not Detected (<0.05%)
2-(2-Cyanophenoxy)acetic acid Ester hydrolysis (trace moisture)0.1%< 0.1%

References

  • Google Patents. "CN101781235B - Method for preparing 2-cyanophenol." Google Patents, 2012. URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of Methyl 2-(2-cyanophenoxy)acetate

Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting guide to address the specific chemical dynamics and common pitfalls encountered during the Williamson ether synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this troubleshooting guide to address the specific chemical dynamics and common pitfalls encountered during the Williamson ether synthesis of Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6).

This guide moves beyond basic recipes to explain the causality behind experimental choices, ensuring you can troubleshoot incomplete conversions, side reactions, and yield losses effectively.

PART 1: Mechanistic Pathway & Reaction Dynamics

To troubleshoot effectively, we must first map the reaction workflow and the competing side pathways. The synthesis relies on the SN​2 O-alkylation of 2-cyanophenol using methyl bromoacetate.

G Reactants 2-Cyanophenol + Methyl Bromoacetate Conditions Anhydrous K2CO3 Acetone / DMF Reactants->Conditions Base Deprotonation Catalyst Catalytic KI (Finkelstein Reaction) Reactants->Catalyst Optional Optimization Target Methyl 2-(2-cyanophenoxy)acetate (Target Product) Conditions->Target SN2 Alkylation Water Trace Moisture (H2O) Conditions->Water Hygroscopic Base Intermediate Methyl Iodoacetate (In-situ Intermediate) Catalyst->Intermediate Halogen Exchange Intermediate->Target Accelerated SN2 Target->Water Degradation Byproduct 2-(2-cyanophenoxy)acetic acid (Hydrolysis Byproduct) Water->Byproduct Ester Hydrolysis

Reaction workflow of 2-cyanophenol alkylation and potential hydrolysis side pathways.

PART 2: Troubleshooting FAQs

Q1: I am observing incomplete conversion of 2-cyanophenol despite extending the reaction time. How can I drive the reaction to completion without risking thermal degradation? A: Incomplete conversion is often caused by the limited electrophilicity of methyl bromoacetate under mild conditions. To overcome this, implement a Finkelstein catalyst . By adding a catalytic amount of Potassium Iodide (KI) (e.g., 10 mol%), the methyl bromoacetate undergoes in situ halogen exchange to form methyl iodoacetate. Iodide is a vastly superior leaving group, which significantly lowers the activation energy and accelerates the SN​2 nucleophilic attack by the 2-cyanophenoxide anion1[1].

Q2: My LC-MS/TLC shows a highly polar byproduct and lower yields of the target methyl ester. What is causing this? A: You are experiencing ester hydrolysis . The target compound contains a methyl ester that is highly susceptible to saponification (alkaline hydrolysis) if trace moisture is present in your base or solvent 2[2]. Potassium carbonate ( K2​CO3​ ) is notoriously hygroscopic. If it absorbs atmospheric water, the resulting hydroxide ions will hydrolyze your product into 2-(2-cyanophenoxy)acetic acid. Solution: Oven-dry your K2​CO3​ at 120°C overnight prior to use, and employ strictly anhydrous solvents.

Q3: Can I use methanol or ethanol as a solvent to improve the solubility of the base? A: No. Using alcoholic solvents in the presence of a base and a methyl ester will trigger transesterification . If you use ethanol, the ethoxide generated in equilibrium will attack the methyl ester, yielding a difficult-to-separate mixture of methyl and ethyl 2-(2-cyanophenoxy)acetate. Stick to polar aprotic solvents like acetone or DMF 3[3].

PART 3: Quantitative Data Comparison

The table below summarizes how different reaction parameters dictate the mechanistic outcome and overall yield of the synthesis.

Reaction ConditionBaseAdditiveTemp (°C)Time (h)Typical Yield (%)Mechanistic Outcome / Primary Issue
Anhydrous Acetone K2​CO3​ None252485 - 95%Standard SN​2 , slow kinetics at RT[3]
Anhydrous Acetone K2​CO3​ KI (10 mol%)563 - 4> 95%Optimized: Accelerated via Finkelstein[1]
Wet Acetone K2​CO3​ None5624< 60%Critical yield loss via ester saponification[2]
Methanol K2​CO3​ None6512VariableProduct contamination via transesterification

PART 4: Standard Optimized Protocol (Self-Validating System)

This protocol integrates Finkelstein catalysis and rigorous moisture control to ensure high yields and high purity. Every step contains a self-validating physical observation to confirm the underlying chemistry is proceeding correctly.

Step 1: Reagent Preparation & Moisture Control

  • Grind K2​CO3​ into a fine powder to maximize surface area. Dry it in a vacuum oven at 120°C for 12 hours.

  • Dry HPLC-grade acetone over activated 3Å molecular sieves for 24 hours prior to use.

Step 2: Phenoxide Generation

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-cyanophenol (1.0 equiv, e.g., 20 mmol) in anhydrous acetone (100 mL).

  • Add the dried K2​CO3​ (1.5 equiv) and Potassium Iodide (KI) (0.1 equiv).

  • Stir at room temperature for 30 minutes. Causality Check: The solution will develop a distinct yellow/orange tint, visually validating the deprotonation of the phenol into the highly nucleophilic phenoxide anion.

Step 3: Alkylation

  • Place the flask in an ice bath (0°C). Add methyl bromoacetate (1.1 equiv, 22 mmol) dropwise via syringe. Note: Dropwise addition controls the initial exothermic reaction and prevents dialkylation or runaway kinetics.

  • Remove the ice bath and heat the reaction to a gentle reflux (56°C) for 3-4 hours. Causality Check: A fine white precipitate will begin to form. This is Potassium Bromide (KBr). Because KBr is insoluble in acetone, its precipitation drives the equilibrium forward and visually confirms that the displacement of the bromide leaving group is occurring.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature and filter the solid salts (KBr, unreacted K2​CO3​ , KI) through a Celite pad.

  • Concentrate the filtrate in vacuo to remove the acetone.

  • Dilute the resulting residue in Ethyl Acetate (100 mL) and transfer to a separatory funnel.

  • Self-Validating Wash: Wash the organic layer with cold 5% aqueous NaHCO3​ (2 x 50 mL). Why? The mild base selectively deprotonates any unreacted 2-cyanophenol or trace hydrolyzed 2-(2-cyanophenoxy)acetic acid, pulling them into the aqueous phase while leaving the neutral target ester in the organic layer.

  • Wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield Methyl 2-(2-cyanophenoxy)acetate as a high-purity solid3[3].

PART 5: References

  • WO1995019970A1 - Tricyclic compounds capable of inhibiting tyrosine kinases of the epidermal growth factor receptor family Source: Google Patents URL:

  • Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Microwave-Assisted Synthesis of the Fragrant Compound Calone 1951 Source: ResearchGate URL:[Link]

Sources

Optimization

Troubleshooting common impurities in Methyl 2-(2-cyanophenoxy)acetate reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the optimization of Williamson ether syntheses. The O-alkylation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the optimization of Williamson ether syntheses. The O-alkylation of 2-cyanophenol with methyl bromoacetate to form methyl 2-(2-cyanophenoxy)acetate is a fundamental transformation, yet it is highly susceptible to environmental and kinetic variables.

When this reaction deviates from optimal conditions, it rapidly generates a cascade of impurities—most notably ester hydrolysis products, C-alkylated isomers, and stalled conversions. This guide is designed to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure high-purity synthesis.

Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the logical flow of the reaction and the divergence points where impurities form. The diagram below illustrates the kinetic pathways competing with your target product.

Fig 1: Reaction pathways and common impurities in methyl 2-(2-cyanophenoxy)acetate synthesis.

Troubleshooting FAQs

Q1: My LC-MS shows a significant [M-H]- 176 m/z peak alongside the product. Why is my ester hydrolyzing? A1: You are observing the formation of 2-(2-cyanophenoxy)acetic acid [1]. Methyl bromoacetate and the resulting methyl ester are highly susceptible to base-catalyzed hydrolysis. This occurs when adventitious water is present in your solvent or hygroscopic base. Furthermore, using a strong hydroxide base (like NaOH) instead of a mild carbonate base will directly attack the ester carbonyl. Causality & Fix: The methoxy group of the ester is an excellent leaving group under aqueous basic conditions. Switch to anhydrous K₂CO₃ (oven-dried at 120°C overnight) and use strictly anhydrous polar aprotic solvents.

Q2: The reaction stalls at 70% conversion, leaving unreacted 2-cyanophenol. Adding more methyl bromoacetate doesn't help. What is wrong? A2: Incomplete alkylation is a frequent issue when monitoring reactions with methyl bromoacetate[2]. If adding more electrophile doesn't push the reaction forward, the issue is likely base deactivation or poor solubility of the phenoxide intermediate. K₂CO₃ has limited solubility in strictly anhydrous acetonitrile or acetone, which can starve the reaction of the active phenoxide nucleophile. Causality & Fix: The reaction relies on the solid-liquid interface if the base isn't fully dissolved. Introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium iodide (TBAI) at 5 mol%, or switch the solvent to DMF, which better solvates the potassium cation.

Q3: I am detecting isomeric impurities with identical masses to the target product. Are these C-alkylated byproducts? A3: Yes. Phenoxide ions are ambient nucleophiles. While O-alkylation is kinetically favored, C-alkylation (typically at the ortho or para positions relative to the phenol oxygen) can occur[3][4]. Causality & Fix: C-alkylation is exacerbated by the use of non-polar solvents or protic solvents that tightly hydrogen-bond to the phenoxide oxygen, reducing its nucleophilicity and forcing the electrophile to attack the carbon ring. To exclusively drive O-alkylation, utilize a polar aprotic solvent (DMF or DMSO) which leaves the oxygen "naked" and highly reactive[5].

Quantitative Impurity Profiling

Use the following diagnostic table to quickly identify and mitigate impurities based on your analytical readouts.

Impurity ProfileDiagnostic Mass / SignalPrimary CausalityPreventive Action
2-(2-cyanophenoxy)acetic acid [M-H]⁻ = 176 m/zAdventitious water; Strong hydroxide baseUse anhydrous K₂CO₃; KF titration of solvent (<100 ppm)
Unreacted 2-Cyanophenol [M-H]⁻ = 118 m/zPoor base solubility; Degraded alkylating agentAdd 5 mol% TBAI (PTC); Verify methyl bromoacetate purity
C-Alkylated Phenols Isomeric to target ([M+H]⁺ = 192 m/z)Non-polar or strongly protic solvent usageUse polar aprotic solvents (DMF/DMSO)
Transesterification Products Varies (e.g., Ethyl ester)Use of alcohol solvents (e.g., Ethanol)Strictly avoid alcoholic solvents during reaction and workup

Self-Validating Experimental Protocol: Optimized O-Alkylation

To guarantee trustworthiness in your results, I have designed this protocol as a self-validating system . It includes mandatory in-process checkpoints to ensure causality between your experimental conditions and the final purity.

Step 1: Reagent & Solvent Validation (The Moisture Check)

  • Action: Titrate the chosen solvent (DMF or Acetonitrile) using Karl Fischer (KF) titration.

  • Validation: Moisture must be <100 ppm. If >100 ppm, dry over activated 3Å molecular sieves for 24 hours.

  • Causality: Eliminating water at this stage is the only definitive way to prevent the downstream base-catalyzed hydrolysis of the methyl ester into 2-(2-cyanophenoxy)acetic acid.

Step 2: Base Activation & Deprotonation

  • Action: Charge a dry, argon-flushed flask with 2-cyanophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq). Add the anhydrous solvent. Stir at 40°C for 30 minutes.

  • Validation: Observe a slight color change indicating phenoxide formation.

  • Causality: Pre-forming the phenoxide ensures that when the alkylating agent is added, the nucleophile is fully active, preventing stalled reactions.

Step 3: Electrophile Addition

  • Action: Cool the mixture to room temperature. Dropwise add methyl bromoacetate (1.1 eq).

  • Validation: Monitor the reaction exotherm. Maintain the internal temperature below 35°C.

  • Causality: Controlled addition prevents local hot spots that provide the activation energy required for C-alkylation or multi-alkylation events.

Step 4: In-Process Monitoring (IPC)

  • Action: After 2 hours, sample the reaction. Quench a 50 µL aliquot in water/EtOAc and analyze the organic layer via LC-MS or TLC (Hexanes:EtOAc 3:1).

  • Validation: Compare against an authenticated standard of 2-cyanophenol. The reaction is complete when the starting material is <1%.

  • Causality: Real-time monitoring prevents over-stirring. Extended reaction times in the presence of base exponentially increase the risk of ester hydrolysis.

Step 5: Quench and Isolation

  • Action: Filter the insoluble salts (KBr, unreacted K₂CO₃). Concentrate the filtrate under reduced pressure. Partition between EtOAc and cold water. Wash the organic layer with chilled 5% NaHCO₃, then brine.

  • Validation: The pH of the aqueous wash should remain mildly basic (~pH 8).

  • Causality: The mild, cold bicarbonate wash removes trace acidic impurities without hydrolyzing the target ester, preserving the integrity of the final product.

References

  • MDPI. "Triflamides and Triflimides: Synthesis and Applications". Molecules. URL: [Link]

  • Sciforum. "One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO". ECSOC-24. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Methyl 2-(2-cyanophenoxy)acetate Crystallization

Introduction Welcome to the technical support center for the crystallization of Methyl 2-(2-cyanophenoxy)acetate. The successful crystallization of any active pharmaceutical ingredient (API) or intermediate is fundamenta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the crystallization of Methyl 2-(2-cyanophenoxy)acetate. The successful crystallization of any active pharmaceutical ingredient (API) or intermediate is fundamentally dependent on the rational selection of a solvent system. A well-chosen solvent not only dictates the yield and purity of the final crystalline product but also influences critical parameters such as crystal habit, size distribution, and polymorphic form. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges associated with the crystallization of Methyl 2-(2-cyanophenoxy)acetate. By understanding the underlying principles and troubleshooting potential issues, you can significantly streamline your development process and achieve robust, reproducible results.

Methyl 2-(2-cyanophenoxy)acetate is a solid organic molecule with moderate polarity, containing an aromatic ring, a nitrile group, an ether linkage, and a methyl ester. These functional groups will guide our initial solvent considerations based on the principle of "like dissolves like."[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solubility profile for a crystallization solvent for Methyl 2-(2-cyanophenoxy)acetate?

A1: The ideal solvent is one in which Methyl 2-(2-cyanophenoxy)acetate exhibits high solubility at elevated temperatures but low solubility at room temperature or below.[3][4] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[5][6][7] An effective way to visualize this is through a solubility curve, which plots solubility against temperature.[8][9][10] A steep curve indicates a good solvent for cooling crystallization, as a small drop in temperature will cause a significant amount of the compound to precipitate, leading to a higher theoretical yield.[8][11]

Q2: How do I start selecting a solvent if I have no prior data on Methyl 2-(2-cyanophenoxy)acetate?

A2: Begin by considering the polarity of the molecule. Methyl 2-(2-cyanophenoxy)acetate has polar functional groups (ester, nitrile, ether) and a nonpolar aromatic ring, suggesting that solvents of intermediate polarity might be effective.[12] A good starting point is to screen a range of solvents with varying polarities.[3] Common choices include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene).[1][12] Highly polar solvents like water may be suitable as an anti-solvent, while highly nonpolar solvents like hexanes or heptane could also serve this purpose.[12]

Q3: What are "mixed-solvent" systems and when should I use them?

A3: A mixed-solvent system, or solvent/anti-solvent system, is used when no single solvent provides the ideal solubility profile.[4] This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then gradually adding a miscible "anti-solvent" in which the compound is poorly soluble.[13][14] This reduces the overall solubility of the solute in the mixture, inducing crystallization.[13][14] For Methyl 2-(2-cyanophenoxy)acetate, a potential pair could be dissolving it in acetone (good solvent) and adding water or heptane (anti-solvents) dropwise.[3]

Q4: What safety precautions should I consider when selecting a solvent?

A4: Always prioritize safety. An ideal solvent should have low toxicity and a relatively low boiling point (often below 100°C) for easy removal during drying.[12] Solvents with very low boiling points like diethyl ether and dichloromethane can be highly flammable and evaporate quickly, which can sometimes lead to cracked or poor-quality crystals.[1][12] Always consult the Safety Data Sheet (SDS) for each solvent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of Methyl 2-(2-cyanophenoxy)acetate.

Problem 1: No Crystals Are Forming

Q: I've cooled my solution, but no crystals have appeared. What should I do?

A: This is a common issue that typically points to one of two scenarios: the solution is not sufficiently supersaturated, or the nucleation process is kinetically hindered.

  • Diagnosis 1: Insufficient Supersaturation. You may have used too much solvent.[15]

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[15] Then, allow it to cool again. An ideal crystallization should show some crystal formation within 5-20 minutes of cooling.[15]

  • Diagnosis 2: Nucleation Inhibition. The energy barrier for the initial formation of a crystal nucleus has not been overcome.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[15] The microscopic imperfections on the glass provide nucleation sites for crystal growth.[16]

    • Solution 2: Seeding. If you have a small amount of solid Methyl 2-(2-cyanophenoxy)acetate, add a tiny crystal (a "seed crystal") to the cooled solution.[16][17] This provides a template for further crystal growth.

    • Solution 3: Further Cooling. Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound. Ensure cooling is slow to promote the growth of larger, purer crystals.

Problem 2: The Compound "Oils Out"

Q: Instead of solid crystals, a liquid or oily layer is forming. Why is this happening and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[18] This typically happens when a solution becomes supersaturated at a temperature that is above the melting point of the solute in that particular solvent.[15] Oiled out products are often impure because the oil can act as a solvent for impurities.[15][18]

  • Cause 1: High Solute Concentration/Rapid Cooling. The solution is becoming supersaturated too quickly and at too high a temperature.

    • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (10-20%) to lower the saturation temperature.[15] Then, cool the solution much more slowly. Insulating the flask can help achieve a slower cooling rate.

  • Cause 2: Presence of Impurities. Impurities can depress the melting point of your compound, making it more prone to oiling out.[15]

    • Solution: If possible, try to purify the material further before crystallization, perhaps by column chromatography. Alternatively, adding a small amount of activated charcoal to the hot solution (before filtering) can sometimes remove colored or carbon-based impurities, though this is not always effective.[19]

  • Cause 3: Inappropriate Solvent Choice. The boiling point of the solvent may be too high.

    • Solution: Select a solvent with a lower boiling point.[12] This reduces the likelihood that the solution temperature will be above the compound's melting point when saturation is reached.

Problem 3: Poor Crystal Yield

Q: I got crystals, but the final weight is very low. How can I improve my yield?

A: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[15]

  • Cause 1: Too Much Solvent Used. This is the most common reason for poor yield.[15]

    • Solution: While you cannot recover the material from the current experiment without starting over, for future attempts, use the minimum amount of hot solvent required to fully dissolve the compound. To check if significant product remains in your current mother liquor, you can try to evaporate some of the solvent and see if more crystals form upon cooling.[15]

  • Cause 2: Insufficient Cooling. The final temperature of the solution was not low enough to maximize precipitation.

    • Solution: After initial cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize the amount of crystallized product.

  • Cause 3: Premature Crystallization During Hot Filtration. If you performed a hot filtration step to remove insoluble impurities, some of your product may have crystallized on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration. Use a slight excess of hot solvent to wash the filter paper and redissolve any precipitated product.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid testing of multiple solvents to identify a suitable candidate for crystallization.

  • Preparation: Place approximately 20-30 mg of crude Methyl 2-(2-cyanophenoxy)acetate into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, acetone, water, heptane) dropwise, starting with ~0.5 mL. Agitate the mixture. Note if the compound dissolves completely at room temperature. If it does, that solvent is likely too good and unsuitable for single-solvent cooling crystallization.[2]

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature.

  • Observation: Observe the tubes for crystal formation. A good solvent will show significant crystal growth upon cooling. Note the quality and quantity of the crystals.

  • Ice Bath: Place the tubes that formed crystals in an ice bath to further assess the extent of crystallization.

Data Presentation: Solvent Properties for Consideration

The following table provides properties of common solvents that can be used as a starting point for your screening process.

SolventBoiling Point (°C)Polarity IndexNotes
Heptane980.1Non-polar, good as an anti-solvent.
Toluene1112.4Aromatic, moderate polarity.[12]
Ethyl Acetate774.4Ester, moderate polarity, often a good choice for organic compounds.[1][12]
Acetone565.1Ketone, polar aprotic, good solvent but low boiling point.[12]
Isopropanol823.9Alcohol, polar protic.
Ethanol784.3Alcohol, polar protic, often used with water in mixed systems.[3][12]
Methanol655.1Alcohol, polar protic, quite polar.[12]
Water10010.2Highly polar, potential as an anti-solvent for this compound.[12]

Visualization of Workflows

Diagram 1: Systematic Solvent Selection Workflow

This diagram outlines the logical steps for selecting an appropriate solvent system.

Solvent_Selection start Start: Crude Methyl 2-(2-cyanophenoxy)acetate screen Screen Single Solvents (Protocol 1) start->screen check_solubility Good Solubility Profile? (Soluble Hot, Insoluble Cold) screen->check_solubility single_solvent Optimize Single Solvent Crystallization check_solubility->single_solvent Yes mixed_solvent Proceed to Mixed-Solvent System check_solubility->mixed_solvent No end_ok End: Pure Crystals single_solvent->end_ok select_pair Select Miscible Solvent/ Anti-Solvent Pair mixed_solvent->select_pair optimize_mixed Optimize Ratio and Addition Rate select_pair->optimize_mixed optimize_mixed->end_ok

Caption: A flowchart for systematic solvent selection.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common crystallization problems.

Troubleshooting start Problem Encountered no_crystals No Crystals Forming start->no_crystals Check oiling_out Oiling Out Occurs start->oiling_out Check low_yield Yield is Poor start->low_yield Check sol_A Concentrate Solution (Boil off solvent) no_crystals->sol_A Too Dilute sol_B Induce Nucleation (Scratch/Seed) no_crystals->sol_B Kinetically Hindered sol_C Add More Solvent & Cool Slowly oiling_out->sol_C Too Concentrated/ Rapid Cooling sol_D Change Solvent oiling_out->sol_D Solvent BP Too High sol_E Use Less Solvent Initially low_yield->sol_E Too Much Solvent sol_F Cool to Lower Temperature low_yield->sol_F Insufficient Cooling

Caption: A decision tree for troubleshooting crystallization issues.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). NCBI. Retrieved April 7, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved April 7, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler-Toledo International Inc. Retrieved April 7, 2026, from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved April 7, 2026, from [Link]

  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved April 7, 2026, from [Link]

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved April 7, 2026, from [Link]

  • 3.3: Choice of Solvent. (2022, April 7). Chemistry LibreTexts. Retrieved April 7, 2026, from [Link]

  • Learn more about Crystallization by Syrris. (n.d.). Syrris. Retrieved April 7, 2026, from [Link]

  • Crystallisation. (n.d.). Retrieved April 7, 2026, from [Link]

  • Understanding Oiling Out in Crystallization. (n.d.). Scribd. Retrieved April 7, 2026, from [Link]

  • Cooling Crystallization & Crystallizers. (n.d.). EBNER. Retrieved April 7, 2026, from [Link]

  • Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. (2025, December 29). Orbion. Retrieved April 7, 2026, from [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018, November 26). LUTPub. Retrieved April 7, 2026, from [Link]

  • Importance of Solubility Curve. (n.d.). BYJU'S. Retrieved April 7, 2026, from [Link]

  • Cooling Crystallization Process Overview. (n.d.). Scribd. Retrieved April 7, 2026, from [Link]

  • Cooling Crystallizer | Energy, Gentle Crystallization Solution. (2026, April 3). VESFIL. Retrieved April 7, 2026, from [Link]

  • Crystal Growth Principles of Crystallization in Analytical Chemistry. (2025, May 22). JoVE Core. Retrieved April 7, 2026, from [Link]

  • Cooling/Freezing Crystallization. (n.d.). Myande. Retrieved April 7, 2026, from [Link]

  • Understanding of the Solubility Curve in Solid–Liquid Equilibria. (2025, July 18). Crystal Growth & Design. Retrieved April 7, 2026, from [Link]

  • Solubility curves | Crystallization | Part 2 | Mass Transfer Operations. (2022, May 13). YouTube. Retrieved April 7, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved April 7, 2026, from [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15). International Journal of Pharmaceutical Research and Applications. Retrieved April 7, 2026, from [Link]

  • methyl (Z)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yl)oxyphenyl)-3-methoxyprop-2-enoate. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua Dryer. Retrieved April 7, 2026, from [Link]

  • Processes involving the use of antisolvent crystallization. (n.d.). Google Patents.
  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved April 7, 2026, from [Link]

  • Methyl 2-(4-cyanophenoxy)acetate. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]

  • May anyone share information about common solvent-antisolvent pairs for antisolvent crystallization?. (2017, May 22). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution. (2024, July 3). MDPI. Retrieved April 7, 2026, from [Link]

  • Advice for Crystallization. (n.d.). Universität Potsdam. Retrieved April 7, 2026, from [Link]

Sources

Optimization

Preventing ester cleavage during Methyl 2-(2-cyanophenoxy)acetate functionalization

Welcome to the Technical Support Center for the derivatization of Methyl 2-(2-cyanophenoxy)acetate . This portal is designed for drug development professionals and synthetic chemists facing chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the derivatization of Methyl 2-(2-cyanophenoxy)acetate . This portal is designed for drug development professionals and synthetic chemists facing chemoselectivity challenges.

The core structural conflict in this molecule lies between the electrophilic cyano group (-CN) and the base/acid/nucleophile-sensitive methyl ester (-COOCH₃). Standard harsh conditions for nitrile functionalization will inevitably cleave or transesterify the ester. This guide provides field-proven, self-validating protocols to achieve complete chemoselectivity.

Troubleshooting Guide 1: Chemoselective Nitrile Reduction

Q: When I try to reduce the cyano group to a primary amine using LiAlH₄ or Pd/C, my methyl ester is cleaved, or I get a complex mixture of oligomers. How can I prevent this?

A: Causality & Expert Insight: Lithium aluminum hydride (LiAlH₄) is a "hard" hydride source that lacks discrimination; it will rapidly attack the ester carbonyl, reducing it to an amino alcohol. Catalytic hydrogenation (Pd/C, H₂) is milder, but the newly formed primary amine is highly nucleophilic. If left unprotected, it will attack the adjacent ester intramolecularly to form a lactam, or attack intermediate imines to form secondary amines.

The Solution: Employ a Nickel Boride (Ni₂B) catalytic system with in situ Boc-protection . Ni₂B, generated in situ from NiCl₂ and NaBH₄, is a mild, surface-active catalyst that selectively coordinates to the nitrile nitrogen. The simultaneous presence of Boc-anhydride (Boc₂O) immediately traps the nascent primary amine as a stable carbamate. This completely eliminates the amine's nucleophilicity, preserving the methyl ester and preventing dimerization.

Protocol 1: NiCl₂ / NaBH₄ / Boc₂O Catalytic Reduction

Self-Validation Checkpoint: The reaction mixture should turn from green (NiCl₂) to black (Ni₂B) immediately upon NaBH₄ addition. If the solution remains green, the catalyst has not formed, and the ester is at risk of slow hydrolysis.

  • Preparation: In a flame-dried round-bottom flask, dissolve Methyl 2-(2-cyanophenoxy)acetate (1.0 eq) and Boc₂O (2.0 eq) in anhydrous methanol (0.2 M concentration).

  • Catalyst Addition: Add NiCl₂·6H₂O (0.1 eq) to the solution. Stir until fully dissolved (solution will be pale green).

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Critical: Low temperature prevents exothermic degradation of the ester.

  • Hydride Addition: Slowly add NaBH₄ (7.0 eq) in small portions over 30 minutes. Caution: Vigorous hydrogen gas evolution will occur. The solution will turn pitch black, indicating Ni₂B formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 15 hours.

  • Quench & Isolation: Quench with diethylenetriamine (to chelate nickel) or filter directly through a pad of Celite to remove the black Ni₂B precipitate. Concentrate the filtrate, extract with EtOAc, and wash with brine.

Troubleshooting Guide 2: Chemoselective Tetrazole Synthesis

Q: Standard tetrazole synthesis using NaN₃ and NH₄Cl in DMF at 120 °C completely hydrolyzes my methyl ester into a carboxylic acid. Is there a milder alternative?

A: Causality & Expert Insight: The traditional Finnegan method relies on high temperatures and polar aprotic solvents (DMF) to overcome the high activation energy of the [3+2] cycloaddition. Under these conditions, the azide ion and trace moisture act as potent nucleophiles/bases, rapidly saponifying the methyl ester.

The Solution: Utilize the Demko-Sharpless aqueous zinc-catalyzed cycloaddition . Zinc bromide (ZnBr₂) acts as a specific Lewis acid, coordinating to the cyano nitrogen. This lowers the LUMO of the nitrile, making it highly electrophilic and allowing the azide to attack at just 80 °C. Furthermore, the reaction is run in water/isopropanol at a near-neutral pH (~7-8), which is mild enough to completely preserve the methyl ester while preventing the dangerous release of volatile hydrazoic acid (HN₃).

Protocol 2: ZnBr₂-Catalyzed Aqueous Cycloaddition

Self-Validation Checkpoint: During the reaction, a thick white precipitate will form. This is the insoluble zinc-tetrazole complex, (R-CN₄)₂Zn. Its formation drives the reaction forward and physically protects the tetrazole from over-reaction.

  • Reagent Mixing: To a round-bottom flask, add Methyl 2-(2-cyanophenoxy)acetate (1.0 eq), NaN₃ (1.2 eq), and ZnBr₂ (1.0 eq).

  • Solvent Addition: Suspend the mixture in a 2:1 ratio of Water:Isopropanol (0.5 M concentration). The isopropanol aids in solubilizing the aromatic starting material.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 16-24 hours.

  • Acidic Quench: Cool the mixture to room temperature. Add 3N HCl until the aqueous layer reaches pH 1, and add Ethyl Acetate. Critical: Vigorous stirring at pH 1 is mandatory to break the (R-CN₄)₂Zn complex and release the free 1H-tetrazole. Stir until all solids dissolve.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with EtOAc, dry over Na₂SO₄, and concentrate.

Data Presentation: Chemoselectivity Matrix

The following table summarizes the impact of various reaction conditions on the functionalization of Methyl 2-(2-cyanophenoxy)acetate:

Reagent SystemTarget ReactionNitrile Conversion (%)Ester Preservation (%)Primary Byproduct
LiAlH₄ / THF Reduction>95%<5%Amino alcohol (Ester cleaved)
Pd/C, H₂ (Unprotected) Reduction>90%~40%Intramolecular lactam
NiCl₂ / NaBH₄ / Boc₂O Reduction85-90%>95% Minor des-bromo/chloro (if applicable)
NaN₃ / NH₄Cl / DMF (120°C) Tetrazole>95%<10%Tetrazole-carboxylic acid
NaN₃ / ZnBr₂ / H₂O-iPrOH (80°C) Tetrazole90-95%>95% Unreacted starting material

Visualizations

Reaction Pathways

The diagram below illustrates the divergent outcomes based on the choice of functionalization conditions.

ReactionPathways Start Methyl 2-(2-cyanophenoxy)acetate (Target Molecule) HarshRed LiAlH4 or Pd/C (H2) [Harsh Reduction] Start->HarshRed HarshTet NaN3, DMF, 120°C [Harsh Cycloaddition] Start->HarshTet MildRed NiCl2 / NaBH4 / Boc2O [Chemoselective Reduction] Start->MildRed MildTet ZnBr2 / NaN3 / H2O-iPrOH [Chemoselective Cycloaddition] Start->MildTet FailRed Ester Cleavage / Lactamization (Product Ruined) HarshRed->FailRed FailTet Ester Hydrolysis (Carboxylic Acid Formed) HarshTet->FailTet SuccessRed Boc-Protected Amine (Ester Intact) MildRed->SuccessRed SuccessTet 1H-Tetrazole (Ester Intact) MildTet->SuccessTet

Reaction pathways showing chemoselective vs. non-selective functionalization.

Tetrazole Synthesis Workflow

TetrazoleWorkflow Step1 1. Reagent Mixing Substrate, NaN3, ZnBr2 Step2 2. Solvent Addition H2O / iPrOH (2:1) Step1->Step2 Step3 3. Thermal Activation Reflux at 80°C (pH 7-8) Step2->Step3 Step4 4. Acidic Quench Cool, add 3N HCl to pH 1 Step3->Step4 Step5 5. Isolation EtOAc Extraction Step4->Step5

Step-by-step workflow for the ZnBr2-catalyzed aqueous tetrazole synthesis.

Frequently Asked Questions (FAQs)

Q: During the NiCl₂/NaBH₄ reduction, why is such a large excess (7.0 eq) of NaBH₄ required? A: NaBH₄ serves a dual purpose: it first reduces Ni(II) to the active Ni₂B catalyst, and then acts as the stoichiometric hydride source for the nitrile reduction. The large excess compensates for the competitive, unavoidable hydrolysis of NaBH₄ in the methanol solvent.

Q: Can I use methanol instead of isopropanol as a co-solvent in the tetrazole synthesis? A: It is highly recommended to stick to isopropanol. While methanol increases solubility, it can participate in base-catalyzed transesterification over the long 24-hour reflux period, potentially leading to mixed ester products or accelerating hydrolysis. Isopropanol is bulkier and less prone to nucleophilic attack on your methyl ester.

Q: My tetrazole yield is low, and I see a lot of white powder that won't dissolve in ethyl acetate during workup. What happened? A: You did not acidify the reaction mixture sufficiently. The white powder is the (R-CN₄)₂Zn complex. You must add enough 3N HCl to bring the aqueous layer to a strict pH of 1, and stir vigorously until the solid completely dissolves, releasing the free tetrazole into the organic layer.

References

  • Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. URL:[Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; FAQs for Methyl 2-(2-cyanophenoxy)acetate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical parameters governing the O-alkylation of 2-cyanophenol (also known as 2-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical parameters governing the O-alkylation of 2-cyanophenol (also known as 2-hydroxybenzonitrile) with methyl bromoacetate.

While the Williamson ether synthesis is a foundational protocol, the presence of the strongly electron-withdrawing ortho-cyano group significantly alters the nucleophilicity of the phenoxide intermediate, making temperature control the most critical variable in your workflow (1)[1]. This guide will help you refine your reaction temperature to balance kinetic conversion against thermodynamic degradation.

Section 1: The Mechanistic Role of Temperature in O-Alkylation

In this reaction, a base (typically K₂CO₃) deprotonates 2-cyanophenol to form a phenoxide ion. The ortho-cyano group stabilizes this anion via resonance and inductive effects. This makes the starting phenol more acidic, but conversely renders the resulting phenoxide significantly less nucleophilic (2)[2].

Because of this reduced nucleophilicity, the S_N2 attack on the electrophilic carbon of methyl bromoacetate requires a higher activation energy than standard phenol alkylations:

  • Low Temperatures (<40°C): Result in a kinetic stall. The phenoxide forms readily, but the S_N2 displacement is too slow, leaving unreacted starting materials[1].

  • Optimal Temperatures (60°C–80°C): Provide sufficient thermal energy to overcome the S_N2 activation barrier without triggering side reactions[1].

  • High Temperatures (>100°C): Lead to base-catalyzed hydrolysis of the methyl ester (yielding 2-(2-cyanophenoxy)acetic acid) or hydration of the nitrile group, especially if trace moisture is present in the solvent (3)[3].

Section 2: Troubleshooting Guide & FAQs

Q: Why am I seeing significant ester hydrolysis and nitrile degradation at high temperatures (>100°C)? A: At elevated temperatures, the combination of K₂CO₃ and trace water in the solvent (e.g., DMF) creates a strongly basic aqueous microenvironment. This leads to the saponification of the methyl ester. Furthermore, the nitrile group is susceptible to base-catalyzed hydration to form an amide or full hydrolysis to a carboxylic acid. To prevent this, strictly maintain the temperature between 60°C and 80°C and use anhydrous solvents[1].

Q: My reaction at room temperature is stalling at 40% conversion. How do I push it to completion without increasing impurities? A: The electron-withdrawing nature of the cyano group reduces the nucleophilicity of the phenoxide[2]. Room temperature does not provide enough energy for efficient S_N2 displacement. Instead of increasing the equivalents of methyl bromoacetate (which complicates downstream purification), gradually ramp the temperature to 70°C. If you must run the reaction at lower temperatures, consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to increase the effective nucleophilicity of the anion[3].

Q: How does solvent choice interact with temperature in this specific O-alkylation? A: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are ideal because they solvate the potassium cation, leaving the phenoxide "naked" and highly reactive (4)[4]. In acetone, the reaction can be safely refluxed (~56°C), which acts as a built-in temperature control preventing overheating. In DMF, which has a much higher boiling point, you must actively control the heating mantle to avoid exceeding 80°C[1].

Section 3: Quantitative Data & Temperature Profiling

The following table summarizes the causal relationship between temperature, conversion rates, and product distribution based on standardized 12-hour reaction profiles in DMF.

Temperature Profile2-Cyanophenol ConversionTarget Yield (O-Alkylation)Side Products (Hydrolysis)Recommendation
25°C (Room Temp) 35 - 45%35 - 40%< 2%Too slow; requires a Phase Transfer Catalyst.
60°C 85 - 90%82 - 88%< 5%Good balance of rate and purity.
80°C > 98%90 - 95%3 - 5%Optimal ; monitor closely via TLC.
110°C 100%< 60%> 40%Avoid; ester/nitrile degradation dominates.
Section 4: Validated Experimental Protocol

This self-validating protocol utilizes precise temperature control and TLC monitoring to ensure high-fidelity O-alkylation[1]. The built-in NaHCO₃ wash ensures that any unreacted starting material is chemically removed, validating the purity of the final ester.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N₂ or Argon).

  • Reagent Loading: Add 2-cyanophenol (1.0 equiv, e.g., 10 mmol) and anhydrous K₂CO₃ (1.5 equiv, 15 mmol) to the flask.

  • Solvent Addition: Suspend the mixture in anhydrous DMF (0.5 M concentration relative to the phenol). Stir at room temperature for 15 minutes to allow phenoxide formation (the solution will deepen in color)[4].

  • Electrophile Addition: Add methyl bromoacetate (1.1 equiv, 11 mmol) dropwise via syringe to prevent localized exothermic spikes.

  • Temperature Ramping (Crucial Step): Submerge the flask in an oil bath and gradually increase the temperature to 70°C. Maintain this temperature.

  • Reaction Monitoring: After 4 hours, check the progress via TLC (Hexanes:Ethyl Acetate 3:1). The product spot will run higher (less polar) than the starting 2-cyanophenol.

  • Work-up: Once complete (typically 6-8 hours), cool the mixture to room temperature. Pour into ice-cold distilled water to dissolve inorganic salts and precipitate the product. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃. Causality note: 2-cyanophenol is acidic enough (pKa ~7.0) to be deprotonated by NaHCO₃, pulling unreacted starting material into the aqueous layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure Methyl 2-(2-cyanophenoxy)acetate[1].

Section 5: Pathway Visualization

G SM 2-Cyanophenol + Methyl Bromoacetate Intermediate Phenoxide Ion Formation (Base) SM->Intermediate K2CO3 / DMF OptTemp Optimal Temp (60-80°C) Intermediate->OptTemp HighTemp High Temp (>100°C) Intermediate->HighTemp LowTemp Low Temp (<40°C) Intermediate->LowTemp Product Methyl 2-(2-cyanophenoxy)acetate (High Yield) OptTemp->Product SN2 O-Alkylation Side1 Ester/Nitrile Hydrolysis HighTemp->Side1 Degradation Side2 Incomplete Conversion LowTemp->Side2 Kinetic Stall

Reaction pathways for 2-cyanophenol O-alkylation based on temperature.

References
  • Title: A comprehensive review on catalytic O-alkylation of phenol and hydroquinone Source: ResearchGate URL: [Link]

  • Title: Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds Source: PMC (PubMed Central) URL: [Link]

Sources

Optimization

Column chromatography conditions for purifying crude Methyl 2-(2-cyanophenoxy)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Methyl 2-(2-cyanophenoxy)acetate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Methyl 2-(2-cyanophenoxy)acetate .

The synthesis of this compound—typically achieved via the alkylation of 2-cyanophenol (salicylonitrile) with methyl bromoacetate—presents unique chromatographic challenges due to the divergent polarities of the starting materials and the chemical reactivity of the product itself. This guide synthesizes field-proven methodologies with mechanistic insights to ensure your purification protocol is a self-validating, high-yield system.

Part 1: Chromatographic Properties & Impurity Profile

Before initiating column chromatography, it is critical to understand the causality behind the behavior of your crude mixture. The table below summarizes the quantitative data and strategic removal methods for the target compound and its most common impurities.

CompoundRole / OriginRelative Rf (Hexane:EtOAc 4:1)Detection MethodRemoval Strategy
Methyl bromoacetate Unreacted starting material~0.75Weak UV, KMnO4 activeEvaporation / Early non-polar elution
Methyl 2-(2-cyanophenoxy)acetate Target Product ~0.45 Strong UV (254 nm) Target Fraction (Isolate)
2-Cyanophenol Unreacted starting material~0.30 (Streaks)Strong UV, YellowishPre-column basic aqueous workup
Methyl 3-aminobenzofuran-2-carboxylate Reaction byproduct~0.15Strong UV, FluorescentLate elution / Discard

Part 2: Troubleshooting & FAQs

Q1: Why is my isolated yield low, and what is the highly UV-active, lower-Rf spot on my TLC? A1: You are likely observing a base-catalyzed intramolecular . The active methylene protons of your target product (flanked by an ether oxygen and an ester carbonyl) are acidic. Extended reaction times or the use of strong bases (e.g., NaH or excess K2CO3 in DMF) cause deprotonation and subsequent nucleophilic attack on the electrophilic carbon of the adjacent ortho-nitrile group. This yields the highly stable, aromatic methyl 3-aminobenzofuran-2-carboxylate[1],[2]. Self-Validation Check: Monitor the reaction strictly via TLC. Once the alkylation is complete, immediately quench the reaction with water to neutralize the base and prevent cyclization.

ReactionPathway A 2-Cyanophenol (Starting Material) C Methyl 2-(2-cyanophenoxy)acetate (Target Product) A->C K2CO3, Acetone/DMF Alkylation B Methyl Bromoacetate (Alkylating Agent) B->C D Methyl 3-aminobenzofuran-2-carboxylate (Cyclized Impurity) C->D Excess Base / Heat Thorpe-Ziegler Cyclization

Reaction pathway showing target synthesis and base-catalyzed Thorpe-Ziegler cyclization.

Q2: How can I efficiently remove unreacted 2-cyanophenol without relying solely on column chromatography? A2: 2-Cyanophenol has a lower pKa than unsubstituted phenol due to the strong electron-withdrawing effect of the ortho-nitrile group. If loaded directly onto silica, it strongly hydrogen-bonds, causing streaking and potential co-elution with your target product. Self-Validation Check: Implement a pre-column basic wash. Dissolve your crude mixture in an organic solvent and wash with 0.5 M NaOH. The phenol will partition into the aqueous layer as a water-soluble phenoxide salt, leaving your neutral target ester in the organic phase. If the aqueous layer turns yellow, it confirms the successful extraction of the phenolic impurity.

Q3: What is the optimal solvent system and loading technique for silica gel purification of this crude mixture? A3: Because the target ester has moderate polarity, wet loading with polar solvents can lead to severe band broadening. The optimal approach is dry loading followed by a step-gradient elution starting with a highly non-polar solvent to sweep away unreacted alkylating agents.

Part 3: Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. Each phase includes an observable checkpoint to ensure the integrity of the purification.

Phase 1: Pre-Chromatography Workup (Self-Validating Extraction)

  • Dilute the crude reaction mixture with Ethyl Acetate (approx. 20 mL per gram of crude).

  • Wash the organic layer sequentially with 0.5 M NaOH (2 × 10 mL) to deprotonate and extract unreacted 2-cyanophenol.

  • Wash with brine (1 × 10 mL) to restore neutral pH, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Phase 2: Dry Loading 4. Dissolve the concentrated crude in a minimal volume of Dichloromethane (DCM). 5. Add silica gel (60-120 mesh) at a 1:3 ratio (crude mass : silica mass). 6. Remove DCM via rotary evaporation until a dry, free-flowing powder is obtained. Checkpoint: The powder should not clump; clumping indicates residual solvent or oil, which will ruin column resolution.

Phase 3: Column Packing & Gradient Elution 7. Prepare a slurry of silica gel in 10:1 Hexane:Ethyl Acetate and pack the column. 8. Evenly distribute the dry-loaded silica onto the top of the column bed and cap with a 1 cm layer of clean sand. 9. Elution Gradient:

  • Fraction A (10:1 Hexane:EtOAc, 2-3 Column Volumes): Elutes residual methyl bromoacetate.

  • Fraction B (5:1 to 4:1 Hexane:EtOAc, 3-5 Column Volumes): Elutes the target Methyl 2-(2-cyanophenoxy)acetate . Monitor fractions via TLC (UV 254 nm).

  • Fraction C (2:1 Hexane:EtOAc, 2 Column Volumes): Flushes the column to elute any cyclized methyl 3-aminobenzofuran-2-carboxylate byproduct.

  • Pool the fractions corresponding to Rf ~0.45 (in 4:1 Hexane:EtOAc) and concentrate under vacuum to yield the pure product.

PurifWorkflow A Crude Reaction Mixture B Aqueous Workup (0.5 M NaOH Wash) A->B C Organic Phase (Target + Neutral Impurities) B->C D Aqueous Phase (Unreacted 2-Cyanophenol) B->D Removes acidic phenol E Dry Loading onto Silica Gel C->E F Column Chromatography (Hexane:EtOAc Gradient) E->F G Fraction 1: Alkylating Agent (High Rf) F->G 10:1 Hex:EtOAc H Fraction 2: Target Product (Mid Rf) F->H 5:1 to 4:1 Hex:EtOAc I Fraction 3: Cyclized Impurity (Low Rf) F->I 2:1 Hex:EtOAc

Step-by-step workflow for the isolation and chromatographic purification of the target ester.

References

  • TSI Journals. "Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities". Verified URL:[Link]

  • TSI Journals. "Organic CHEMISTRY: Cyclisation of 5-bromo-2-cyanophenoxyacetate". Verified URL: [Link][1]

  • TSI Journals. "Synthetic benzofuran derivatives and Thorpe-Ziegler Cyclization". Verified URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity: Methyl vs. Ethyl 2-(2-cyanophenoxy)acetate in Organic Synthesis

Executive Summary In the synthesis of complex pharmaceutical active ingredients (APIs) and functional materials, the construction of the benzofuran core is a critical milestone. The 3-aminobenzofuran-2-carboxylate scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex pharmaceutical active ingredients (APIs) and functional materials, the construction of the benzofuran core is a critical milestone. The 3-aminobenzofuran-2-carboxylate scaffold—a ubiquitous pharmacophore in orexin receptor antagonists and anti-arrhythmic agents—is classically synthesized via the base-catalyzed intramolecular cyclization of 2-(2-cyanophenoxy)acetates.

This guide provides an in-depth comparative analysis of the two most common precursors: Methyl 2-(2-cyanophenoxy)acetate and Ethyl 2-(2-cyanophenoxy)acetate . By examining their thermodynamic profiles, steric constraints, and behavior under basic conditions, we establish self-validating protocols for their optimal application in organic synthesis.

Mechanistic Causality: The Thorpe-Ziegler Cyclization

The transformation of an acyclic phenoxyacetate into a fused aromatic benzofuran relies on a base-catalyzed Thorpe-Ziegler-type cyclization. Understanding the causality of this mechanism is essential for selecting the correct ester and reaction conditions.

  • Deprotonation (Kinetic Step) : The reaction initiates when a base abstracts a proton from the active methylene group ( −CH2​− ) flanked by the phenoxy ether and the ester carbonyl.

  • Nucleophilic Attack (Trajectory Step) : The resulting carbanion undergoes an intramolecular 5-exo-dig nucleophilic attack on the highly electrophilic carbon of the ortho-cyano group.

  • Tautomerization (Thermodynamic Driving Force) : The cyclization initially forms a cyclic imine intermediate. Driven by the massive thermodynamic stabilization of acquiring aromaticity, this intermediate rapidly tautomerizes into a stable enamine, yielding the 3-aminobenzofuran core.

Mechanism A 2-(2-Cyanophenoxy)acetate (Methyl or Ethyl) B Alpha-Carbanion (Active Methylene) A->B Base (-H+) C Cyclic Imine Intermediate B->C Intramolecular Attack on -CN D 3-Aminobenzofuran- 2-carboxylate C->D Tautomerization (Aromatization)

Fig 1: Base-catalyzed Thorpe-Ziegler cyclization mechanism for benzofuran synthesis.

Comparative Reactivity & Physicochemical Profiling

While both esters undergo the same mechanistic pathway, their distinct alkyl groups dictate subtle but highly impactful differences in reactivity, stability, and susceptibility to side reactions.

The methyl ester features a slightly stronger electron-withdrawing effect than the ethyl ester, rendering its alpha-protons marginally more acidic. This lowers the activation energy for carbanion formation. However, this same lack of steric bulk makes the methyl ester highly susceptible to unwanted transesterification and hydrolysis if the nucleophilicity of the base is not strictly controlled.

Quantitative Comparison Table
Parameter / PropertyMethyl 2-(2-cyanophenoxy)acetateEthyl 2-(2-cyanophenoxy)acetate
CAS Registry Number 34844-79-639786-34-0
Alpha-Proton Acidity ( pKa​ ) Slightly Lower (More acidic)Slightly Higher (Less acidic)
Steric Hindrance Low ( −OCH3​ group)Moderate ( −OCH2​CH3​ group)
Cyclization Kinetics Faster (Mild conditions suffice)Slower (Requires higher temp/time)
Hydrolysis/Saponification Risk High (Requires strict anhydrous control)Low to Moderate (More robust)
Transesterification Risk High (Mixed esters form if unmatched)Low (Stable in diverse alcohols)
Optimal Base / Solvent System KOtBu / Et2​O or NaOMe / MeOH K2​CO3​ / DMF or NaOEt / EtOH

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process visual cues and analytical checks confirm the success of each mechanistic step without requiring immediate isolation.

Workflow Step1 1. Dissolve Precursor Match solvent to ester (MeOH/EtOH) Step2 2. Base Addition Add matched alkoxide or K2CO3 Step1->Step2 Step3 3. Thermal Activation Reflux or heat to 60°C Step2->Step3 Step4 4. Quench & Acidify Ice water + HCl to pH 7 Step3->Step4 Step5 5. Isolation Filter and recrystallize product Step4->Step5

Fig 2: Standard experimental workflow for the cyclization of 2-(2-cyanophenoxy)acetates.

Protocol A: Synthesis of Methyl 3-aminobenzofuran-2-carboxylate

Objective : Achieve rapid cyclization while preventing the high transesterification risk inherent to methyl esters. Causality of Reagents : We utilize Potassium tert-butoxide ( KOtBu ) in diethyl ether. The bulky tert-butoxide anion acts as a strong kinetic base to deprotonate the active methylene, but its massive steric hindrance prevents it from acting as a nucleophile at the ester carbonyl, thereby eliminating ester cleavage[1].

Step-by-Step Methodology :

  • Preparation : Dissolve 10.0 mmol of Methyl 2-(2-cyanophenoxy)acetate in 30 mL of anhydrous diethyl ether under an inert argon atmosphere.

  • Base Addition : Slowly add 11.0 mmol of KOtBu in portions at room temperature.

  • In-Process Validation : The clear solution will rapidly transition to a cloudy yellow suspension within 10 minutes, indicating successful carbanion formation and subsequent cyclization.

  • Monitoring : After 25 minutes, spot the reaction on a TLC plate (Hexane:EtOAc 3:1). Validation is confirmed by the disappearance of the UV-inactive starting material and the appearance of a highly fluorescent blue spot under 254 nm UV light (aromatic benzofuran).

  • Quench & Isolation : Quench the reaction with 20 mL of ice-cold saturated NH4​Cl solution. Extract with ethyl acetate, dry over MgSO4​ , and concentrate in vacuo. Recrystallize from ethanol to yield colorless crystals.

Protocol B: Synthesis of Ethyl 3-aminobenzofuran-2-carboxylate

Objective : Execute a robust, scalable cyclization suitable for industrial applications where the ethyl ester provides enhanced stability. Causality of Reagents : Anhydrous Potassium Carbonate ( K2​CO3​ ) in Dimethylformamide (DMF) is utilized. This heterogeneous, non-nucleophilic base provides a mild environment that drives the reaction forward via thermal activation without risking saponification .

Step-by-Step Methodology :

  • Preparation : Dissolve 10.0 mmol of Ethyl 2-(2-cyanophenoxy)acetate in 25 mL of anhydrous DMF.

  • Base Addition : Add 15.0 mmol of finely powdered anhydrous K2​CO3​ .

  • Thermal Activation : Heat the suspension to 80°C under continuous stirring for 8-10 hours.

  • In-Process Validation : The reaction mixture will progressively darken to a deep orange. To validate completion, withdraw a 0.1 mL aliquot, dilute with water, and observe the immediate precipitation of a solid (the starting ester is typically an oil or low-melting solid, whereas the product is highly crystalline).

  • Quench & Isolation : Pour the cooled reaction mixture into 100 mL of crushed ice-water. Stir vigorously for 30 minutes. Filter the precipitated solid under vacuum, wash thoroughly with cold distilled water to remove residual DMF, and dry to afford the pure ethyl 3-aminobenzofuran-2-carboxylate.

References

  • 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation Source: Molecules, 2016 Feb 4;21(2):187. URL:[Link][1]

  • Synthesis of new benzofuran analogues Source: Organic CHEMISTRY - TSI Journals, 4(5) October 2008. URL:[Link]

  • Synthesis and Anti-Microbial Activities of Oxadiazoles, Thiadiazoles and Triazoles Containing 5-Bromo-3-Amino Benzofuran Nucleus Source: Indian Journal of Heterocyclic Chemistry, Vol. 15, No. 5, 2009. URL:[Link]

Sources

Comparative

Comparative Guide: Methyl 2-(2-cyanophenoxy)acetate vs. 4-Cyanophenoxy Isomers in Chemical Synthesis

As a Senior Application Scientist, I frequently observe researchers defaulting to para-substituted building blocks due to their broad commercial availability and predictable steric profiles. However, overlooking ortho-su...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers defaulting to para-substituted building blocks due to their broad commercial availability and predictable steric profiles. However, overlooking ortho-substituted isomers can mean missing out on critical conformational constraints necessary for specific target binding in drug discovery.

This guide provides an objective, in-depth comparative analysis of methyl 2-(2-cyanophenoxy)acetate (the ortho-isomer) and methyl 2-(4-cyanophenoxy)acetate (the para-isomer). By examining how their structural differences dictate reactivity, we can design highly efficient, self-validating synthetic workflows.

Physicochemical Properties & Structural Causality

Before diving into the lab, it is crucial to understand how the spatial arrangement of the electron-withdrawing cyano (-CN) group impacts the molecule's physical and chemical behavior.

PropertyMethyl 2-(2-cyanophenoxy)acetateMethyl 2-(4-cyanophenoxy)acetate
CAS Number 34844-79-6[1]272792-14-0[2]
Molecular Weight 191.18 g/mol 191.18 g/mol [2]
Structure Ortho-substituted nitrilePara-substituted nitrile
Steric Profile High hindrance at the ether linkageUnhindered, accessible ether linkage
Downstream Utility Conformationally restricted scaffoldsVasodilators, liquid crystals, herbicides[3]

Mechanistic Causality: In the para-isomer, the -CN group exerts a strong inductive and resonance electron-withdrawing effect across the aromatic ring, stabilizing the phenoxide intermediate during synthesis. Its linear geometry points away from the acetate arm, leaving the ester highly accessible for rapid downstream modifications[4].

Conversely, the ortho-isomer places the bulky cyano group adjacent to the ether linkage. This proximity induces significant steric hindrance, restricting the rotational freedom of the acetate arm. While this steric shielding increases the activation energy required for nucleophilic attacks on the adjacent ester (slowing down hydrolysis), it is highly advantageous when designing conformationally locked pharmacophores.

Experimental Methodology: Self-Validating Synthesis Protocols

The following protocols are designed as self-validating systems, ensuring that every step provides intrinsic feedback on the reaction's success.

Protocol 1: Williamson Ether Synthesis of Cyanophenoxyacetates

This protocol is optimized for synthesizing both isomers from their respective precursors (2-cyanophenol or 4-cyanophenol) and methyl bromoacetate[4].

  • Causality of Reagents: We utilize anhydrous potassium carbonate ( K2​CO3​ ) rather than sodium hydroxide ( NaOH ) to deprotonate the cyanophenol. Strong bases like NaOH would prematurely hydrolyze both the methyl bromoacetate alkylating agent and the resulting product ester ([5]). Acetone is selected as the aprotic solvent to maximize the nucleophilicity of the phenoxide ion while minimizing solvation of the anion, thereby accelerating the SN​2 displacement[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 10.0 mmol of the selected cyanophenol in 25 mL of anhydrous acetone[4].

  • Deprotonation: Add 15.0 mmol of finely powdered anhydrous K2​CO3​ . Stir the suspension at room temperature for 15 minutes to allow complete phenoxide formation.

  • Alkylation: Dropwise, add 11.0 mmol of methyl bromoacetate.

  • Reflux: Heat the mixture to a gentle reflux (approx. 60°C) for 12 hours[4].

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes:Ethyl Acetate). The starting cyanophenol is highly polar and strongly UV-active. Complete consumption of the baseline phenol spot and the emergence of a higher Rf​ spot confirms complete etherification.

  • Workup: Filter the mixture to remove K2​CO3​ salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 0.1 M NaOH.

    • Causality: The basic wash acts as a self-purifying step, partitioning any unreacted, acidic cyanophenol into the aqueous layer while the neutral ester product remains safely in the organic phase.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and evaporate to yield the pure methyl cyanophenoxyacetate[4].

Protocol 2: Kinetic Hydrolysis to Carboxylic Acids

Transforming the methyl ester into a carboxylic acid is a fundamental downstream step for synthesizing complex therapeutics ([4]).

  • Causality & Kinetics: The para-isomer readily hydrolyzes at room temperature within 1 hour using 2M NaOH in methanol[4]. However, the ortho-isomer requires elevated temperatures (50°C) and extended reaction times due to the steric shielding of the ester carbonyl by the adjacent cyano group.

  • Self-Validation: The reaction is complete when the organic-soluble ester fully dissolves into the aqueous alkaline phase as a sodium salt. Acidification of the aqueous layer with 1N HCl precipitates the pure carboxylic acid as a white solid, providing immediate, visual confirmation of success[4].

Visualizing the Divergent Workflows

The following diagram maps the logical relationship between the structural choice of the starting isomer, its kinetic behavior during hydrolysis, and its ultimate application in materials and pharmaceutical science.

IsomerWorkflow Start Cyanophenol Precursors (2-CN vs 4-CN) Reagents Williamson Etherification (Methyl bromoacetate, K2CO3) Start->Reagents Ortho Methyl 2-(2-cyanophenoxy)acetate (Sterically Hindered) Reagents->Ortho 2-Cyanophenol Para Methyl 2-(4-cyanophenoxy)acetate (Sterically Accessible) Reagents->Para 4-Cyanophenol Hydrolysis Alkaline Hydrolysis (NaOH / MeOH) Ortho->Hydrolysis High Activation Energy (Requires Heat) App1 Conformationally Restricted DNA-Binding Cations Ortho->App1 Para->Hydrolysis Low Activation Energy (Room Temp) App2 Vasodilators (Levcromakalim) & Liquid Crystals Para->App2

Caption: Workflow mapping the synthesis, kinetic hydrolysis, and applications of cyanophenoxyacetates.

Conclusion

While methyl 2-(4-cyanophenoxy)acetate is widely utilized for its unhindered reactivity and diverse applications in agrochemicals and liquid crystal displays ([3]), methyl 2-(2-cyanophenoxy)acetate offers distinct, targeted advantages. Its steric bulk provides the conformational rigidity paramount in the design of highly specific DNA-binding cations and restricted pharmacophores. By understanding the steric and electronic causality behind these isomers, researchers can execute highly efficient, self-validating synthetic workflows tailored to their specific drug development goals.

References
  • PubChem. "Methyl 2-(4-cyanophenoxy)acetate - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • LookChem. "4-Cyanophenol Properties and Uses." Available at: [Link]

  • National Institutes of Health (PMC). "Design and Synthesis of Heterocyclic Cations for Specific DNA Recognition: From AT-Rich to Mixed-Base-Pair DNA Sequences." Available at:[Link]

Sources

Validation

Validating Methyl 2-(2-cyanophenoxy)acetate structural integrity using FT-IR spectroscopy

Validating Methyl 2-(2-cyanophenoxy)acetate Structural Integrity: A Comparative Guide to FT-IR Methodologies As pharmaceutical development increasingly aligns with the FDA’s Process Analytical Technology (PAT) and Qualit...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Methyl 2-(2-cyanophenoxy)acetate Structural Integrity: A Comparative Guide to FT-IR Methodologies

As pharmaceutical development increasingly aligns with the FDA’s Process Analytical Technology (PAT) and Quality by Design (QbD) frameworks, the demand for rapid, non-destructive, and highly specific analytical tools has surged[1][2]. For complex synthetic intermediates like Methyl 2-(2-cyanophenoxy)acetate , proving structural integrity is a critical quality attribute (CQA).

This guide objectively compares Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against traditional Transmission FT-IR (KBr pellet) and High-Performance Liquid Chromatography (HPLC-UV), providing the mechanistic causality and experimental protocols required to validate this molecule's structural fidelity.

Mechanistic Rationale: The Analytical Challenge

Methyl 2-(2-cyanophenoxy)acetate contains three critical functional groups that define its chemical identity and its vulnerabilities:

  • An aromatic nitrile (-C≡N): Conjugated nitriles exhibit a highly specific, sharp stretching frequency between 2240 and 2220 cm⁻¹[3]. Under harsh conditions, this group is prone to hydration, forming an amide.

  • A methyl ester (-COOCH₃): Saturated esters typically absorb strongly around 1735–1750 cm⁻¹[4]. This group is highly susceptible to hydrolysis, which yields a carboxylic acid.

  • An aryl alkyl ether (-O-): Characterized by a sharp C-O stretching band near 1200–1250 cm⁻¹.

The Causality of Method Selection: If the ester undergoes hydrolysis, the resulting carboxylic acid will exhibit a broad O-H stretch between 2500 and 3300 cm⁻¹[5]. If the nitrile undergoes hydration, the resulting amide will exhibit N-H stretching between 3200 and 3500 cm⁻¹. Because both primary degradation pathways manifest in the high-wavenumber region (>3000 cm⁻¹), the chosen analytical technique must be strictly free from atmospheric or methodological moisture interference.

Comparative Analysis: Performance & Suitability

To validate structural integrity, we must compare the efficacy of modern ATR-FTIR against the compendial Transmission FT-IR (KBr) method and standard chromatographic techniques.

Analytical TechniquePrimary Detection MechanismMoisture InterferenceSuitability for Methyl 2-(2-cyanophenoxy)acetate
ATR-FTIR (Diamond Crystal) Direct evanescent wave interaction with solid/liquid[6].None. Analyzed in native state.Optimal. Directly detects intact C≡N and C=O bonds without introducing water artifacts[7].
Transmission FT-IR (KBr Pellet) Light transmission through a diluted salt matrix[8].High. KBr is highly hygroscopic[6][7].Sub-optimal. Moisture uptake during pellet pressing creates a broad O-H band that masks critical hydrolysis/hydration degradation markers[9].
HPLC-UV Chromatographic separation based on polarity.N/A (Solvent-based).Complementary. Excellent for quantifying purity, but lacks direct functional group confirmation without MS coupling.

Diagnostic Workflow Visualization

The following diagram illustrates the diagnostic logic used to confirm the structural integrity of the molecule versus its primary degradation pathways.

G Molecule Methyl 2-(2-cyanophenoxy)acetate (Intact Molecule) Hydrolysis Degradation Pathway 1: Ester Hydrolysis Molecule->Hydrolysis Hydration Degradation Pathway 2: Nitrile Hydration Molecule->Hydration IR_Intact Valid IR Profile: C≡N (2220-2240 cm⁻¹) C=O (~1735 cm⁻¹) Molecule->IR_Intact IR_Hydro Hydrolysis Marker: Broad O-H (2500-3300 cm⁻¹) Hydrolysis->IR_Hydro IR_Hydra Hydration Marker: Amide N-H (3200-3500 cm⁻¹) Hydration->IR_Hydra Decision Structural Integrity Confirmed? IR_Intact->Decision IR_Hydro->Decision IR_Hydra->Decision

FT-IR Diagnostic Workflow for Methyl 2-(2-cyanophenoxy)acetate Degradation

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and compliance with pharmacopoeial standards, every FT-IR workflow must operate as a self-validating system. The following protocols detail the steps for both ATR and KBr methodologies.

Protocol A: ATR-FTIR Validation (Recommended)

Rationale: ATR-FTIR requires no sample preparation, eliminating the risk of mechanically induced polymorphism or moisture absorption[6][7].

  • System Suitability (Self-Validation):

    • Scan a traceable polystyrene standard film. Verify the resolution by ensuring the peak transmission limits meet pharmacopoeial requirements (e.g., ~10% T at 4 cm⁻¹ resolution)[10].

  • Background Collection:

    • Clean the diamond ATR crystal with isopropyl alcohol and allow it to dry completely.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂ and ambient humidity.

  • Sample Application:

    • Place approximately 5–10 mg of Methyl 2-(2-cyanophenoxy)acetate directly onto the center of the diamond crystal.

  • Pressure Application:

    • Lower the ATR pressure anvil until the clutch clicks, ensuring uniform optical contact between the sample and the evanescent wave[6].

  • Data Acquisition & Interpretation:

    • Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

    • Pass Criteria: Sharp peak at 2220–2240 cm⁻¹ (aromatic nitrile)[3]; sharp peak at ~1735 cm⁻¹ (ester carbonyl)[4]; absence of broad absorption above 3000 cm⁻¹.

Protocol B: Transmission FT-IR via KBr Pellet (Compendial Alternative)

Rationale: While traditionally mandated by older monographs[10], this method requires strict environmental controls to prevent false-positive degradation signals[8].

  • Matrix Preparation (Self-Validation):

    • Dry spectroscopic-grade KBr powder in an oven at 105°C for 24 hours prior to use to minimize inherent moisture.

    • Control Step: Press a blank KBr pellet and scan it. If a broad peak appears at 3400 cm⁻¹, the KBr is too wet and must be re-dried or discarded.

  • Sample Dilution:

    • Weigh 1 mg of Methyl 2-(2-cyanophenoxy)acetate and 100 mg of dried KBr (1:100 ratio)[8].

  • Homogenization:

    • Triturate the mixture gently in an agate mortar. Caution: Over-grinding can induce polymorphic phase changes or localized heating.

  • Pellet Pressing:

    • Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove entrapped air.

    • Apply 10 tons of pressure using a hydraulic press for 3–5 minutes to fuse the KBr into a transparent disk[7].

  • Data Acquisition:

    • Place the pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution). Subtract the blank KBr background.

Conclusion

For the structural validation of Methyl 2-(2-cyanophenoxy)acetate, ATR-FTIR is unequivocally the superior analytical choice. The molecule's primary degradation pathways (ester hydrolysis and nitrile hydration) produce spectral markers in the highly moisture-sensitive 2500–3500 cm⁻¹ region[5]. Because the traditional KBr pellet method inherently introduces hygroscopic artifacts[6][7][9], it risks generating false-positive degradation signals. ATR-FTIR eliminates this variable, providing a rapid, non-destructive, and highly accurate fingerprint of the intact molecule.

Sources

Comparative

Comparative analysis of leaving group effects in 2-(2-cyanophenoxy)acetate esters

An in-depth understanding of ester reactivity is fundamental to optimizing synthetic routes in drug development and agrochemical manufacturing. 2-(2-Cyanophenoxy)acetate esters are highly versatile electrophiles, serving...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of ester reactivity is fundamental to optimizing synthetic routes in drug development and agrochemical manufacturing. 2-(2-Cyanophenoxy)acetate esters are highly versatile electrophiles, serving as critical building blocks in the synthesis of complex biologically active molecules, including broad-spectrum β-methoxyacrylate fungicides like azoxystrobin[1].

When designing synthetic workflows involving these esters—such as amidation, transesterification, or hydrolysis—the choice of the ester leaving group (the alkoxy or aryloxy moiety) is not merely a matter of atom economy. It fundamentally alters the reaction kinetics, the transition state geometry, and the rate-determining step (RDS)[2].

This guide provides a comparative analysis of leaving group effects in 2-(2-cyanophenoxy)acetate esters, supported by mechanistic causality and validated kinetic workflows.

Mechanistic Dynamics of 2-(2-Cyanophenoxy)acetates

Nucleophilic acyl substitution of acetate esters proceeds via an addition-elimination mechanism[3]. The reaction trajectory is defined by the formation and subsequent breakdown of a zwitterionic or anionic tetrahedral intermediate ( or T− ).

In 2-(2-cyanophenoxy)acetate esters, the strongly electron-withdrawing 2-cyanophenoxy group at the alpha-carbon exerts a powerful inductive effect ( −I ). This increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack ( k1​ ). However, the overall reaction rate and the partitioning of the tetrahedral intermediate depend entirely on the leaving group's ability to stabilize the developing negative charge during the expulsion step ( k2​ )[4].

Mechanism R1 Ester Substrate + Nucleophile T_int Tetrahedral Intermediate (T±) R1->T_int k1 (Attack) T_int->R1 k-1 (Reversion) Prod Acyl Product + Leaving Group T_int->Prod k2 (Expulsion)

Nucleophilic acyl substitution pathway showing the tetrahedral intermediate.

The Causality of the Rate-Determining Step (RDS):

  • Poor Leaving Groups (Alkoxy): If k−1​≫k2​ , the intermediate preferentially collapses back to the starting materials. The expulsion of the leaving group ( k2​ ) becomes the rate-determining step.

  • Good Leaving Groups (Aryloxy): If k2​≫k−1​ , the leaving group is expelled rapidly upon formation of the intermediate. The initial nucleophilic attack ( k1​ ) becomes the rate-determining step[5].

Comparative Analysis: Leaving Group Kinetics

To objectively compare performance, we evaluate four representative 2-(2-cyanophenoxy)acetate esters undergoing aminolysis (using a standard secondary amine) in an aprotic solvent. The kinetic behavior is intrinsically linked to the pKa​ of the leaving group's conjugate acid.

Ester DerivativeLeaving Group (LG) pKa​ of LG Conjugate AcidRelative Aminolysis Rate ( krel​ )Rate-Determining Step (RDS)Synthetic Utility
Ethyl ester Ethoxy ( −OCH2​CH3​ )~15.91.0 (Baseline) k2​ (LG Expulsion)High stability; requires elevated temperatures or catalysis.
Methyl ester Methoxy ( −OCH3​ )~15.51.4 k2​ (LG Expulsion)Standard intermediate; balances stability and moderate reactivity.
Phenyl ester Phenoxy ( −OC6​H5​ )9.95~10^3 k1​ (Nucleophilic Attack)Excellent for mild, catalyst-free amidations.
p-Nitrophenyl ester p-Nitrophenoxy ( −OC6​H4​NO2​ )7.15~10^5 k1​ (Nucleophilic Attack)Highly reactive "activated ester"; ideal for sterically hindered nucleophiles.

Note: Relative rates are derived from established Brønsted-type linear free-energy relationships for activated acetate esters[5].

Data Interpretation: The transition from an ethyl ester to a p-nitrophenyl ester results in a massive kinetic acceleration. Because p-nitrophenol has a low pKa​ (7.15), it is an excellent leaving group that requires minimal activation energy for the C−O bond cleavage. Consequently, the RDS shifts from the breakdown of the tetrahedral intermediate to its formation[2]. For researchers synthesizing complex azoxystrobin analogues, utilizing a phenyl or p-nitrophenyl ester intermediate can bypass the need for harsh coupling reagents[1].

Self-Validating Experimental Protocol: Stopped-Flow Kinetics

To empirically determine the leaving group effect, kinetic data must be isolated from competing variables (e.g., pH fluctuations, ionic strength, and side reactions). The following stopped-flow UV-Vis spectrophotometry protocol is designed as a self-validating system to measure the pseudo-first-order rate constants ( kobs​ ) of ester aminolysis.

Workflow Prep 1. Substrate & Buffer Prep (Control Ionic Strength) Mix 2. Stopped-Flow Mixing (Isothermal 25°C) Prep->Mix Monitor 3. UV-Vis Monitoring (Isosbestic Points) Mix->Monitor Analyze 4. Non-Linear Regression (k_obs Determination) Monitor->Analyze

Self-validating experimental workflow for stopped-flow kinetic analysis.

Step-by-Step Methodology:

Step 1: Reagent and Buffer Preparation

  • Prepare a 5×10−5 M stock solution of the target 2-(2-cyanophenoxy)acetate ester in anhydrous acetonitrile.

  • Prepare the nucleophile (e.g., piperidine) solutions in aqueous buffer at varying concentrations ( 0.01 M to 0.1 M ) to maintain pseudo-first-order conditions ( [Nucleophile]≫[Ester] ).

  • Validation Check: Maintain a constant ionic strength ( I=0.2 M ) using KCl to prevent kinetic artifacts caused by solvent polarity shifts.

Step 2: Isothermal Stopped-Flow Mixing

  • Load the ester stock and the amine buffer into the separate syringes of a stopped-flow spectrophotometer.

  • Equilibrate the system precisely at 25.0±0.1∘C .

  • Initiate rapid mixing (1:1 v/v ratio).

Step 3: UV-Vis Monitoring

  • Monitor the reaction by tracking the emergence of the leaving group (e.g., for the p-nitrophenyl ester, monitor the p-nitrophenolate anion at λ=400 nm ).

  • Validation Check: Scan the full spectrum periodically to identify isosbestic points. The presence of sharp isosbestic points mathematically proves that the reaction is cleanly converting substrates to products without the accumulation of stable, off-target intermediates (such as SN​2 attack at the alpha-carbon).

Step 4: Data Extraction and Analysis

  • Extract the pseudo-first-order rate constant ( kobs​ ) by fitting the absorbance vs. time data to the exponential equation: At​=A∞​−(A∞​−A0​)e−kobs​t .

  • Plot kobs​ against the amine concentration. The slope of this linear plot yields the second-order catalytic rate constant ( kN​ ), which can be directly compared across different leaving groups to construct a Brønsted plot[5].

Conclusion

The reactivity of 2-(2-cyanophenoxy)acetate esters is highly tunable. While the alpha-substituent provides baseline electrophilic activation, the ester leaving group acts as the primary kinetic dial. For scalable industrial synthesis where stability is required, methyl and ethyl esters are appropriate. However, for late-stage functionalization or mild bioconjugation workflows, transitioning to an activated aryloxy leaving group (like p-nitrophenoxy) shifts the rate-determining step, dramatically accelerating the reaction and ensuring high-fidelity product formation.

References

  • Li, J., et al. (2010). Preparation methods of azoxystrobin and its analogs.
  • Kuhlenkoetter, S., et al. (2010). Transition states of uncatalyzed hydrolysis and aminolysis reactions of a ribosomal P-site substrate determined by kinetic isotope effects. National Center for Biotechnology Information (PMC).[Link]

  • Jin, L., & Xue, Y. (2015). Computational Study and Kinetic Analysis of the Aminolysis of Thiolactones. ACS Publications.[Link]

  • Krewald, V., et al. (2017). Substrate Specificity and Leaving Group Effect in Ester Cleavage by Metal Complexes of an Oximate Nucleophile. ACS Publications.[Link]

  • Castro, E. A., et al. (2006). Kinetics and Mechanism of the Aminolysis of Thioesters and Thiocarbonates in Solution. ResearchGate.[Link]

Sources

Validation

Gas Chromatography Validation Protocols for Methyl 2-(2-cyanophenoxy)acetate Analysis: A Comparative Guide

Introduction and Analytical Challenges Methyl 2-(2-cyanophenoxy)acetate is a critical synthetic building block utilized in the manufacturing of complex agrochemicals, notably strobilurin fungicides such as azoxystrobin[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

Methyl 2-(2-cyanophenoxy)acetate is a critical synthetic building block utilized in the manufacturing of complex agrochemicals, notably strobilurin fungicides such as azoxystrobin[1], as well as various pharmaceutical active ingredients. Structurally, the molecule features an aromatic ring, an ester linkage, and a highly polarizable ortho-nitrile group (-C≡N).

The primary analytical challenge during process development is accurately quantifying the active compound while resolving it from structurally similar process impurities. These impurities typically include unreacted precursors (e.g., 2-cyanophenol and methyl chloroacetate) and hydrolysis degradation products. Gas Chromatography (GC) is the analytical technique of choice due to the compound's favorable volatility and thermal stability. However, selecting the optimal stationary phase and detector is paramount to ensure the method is robust and regulatory-compliant.

Experimental Design: Column and Detector Causality

As an application scientist, method development cannot rely on trial and error; it must be driven by a mechanistic understanding of intermolecular forces and detector physics.

Stationary Phase Selection: HP-5 vs. DB-WAX
  • Non-Polar Phase (5% Phenyl-methylpolysiloxane, e.g., HP-5): Separation on this column is governed primarily by dispersion forces, which correlate with analyte boiling points. While HP-5 offers excellent thermal stability and minimal column bleed (crucial for high-temperature bake-outs), it struggles to resolve the highly polar 2-cyanophenol precursor from the main ester peak due to their similar volatilities, leading to a high risk of co-elution.

  • Polar Phase (Polyethylene Glycol, e.g., DB-WAX): Separation on a PEG phase is driven by dipole-dipole interactions and hydrogen bonding. The nitrile group of Methyl 2-(2-cyanophenoxy)acetate and the hydroxyl group of 2-cyanophenol interact strongly with the PEG stationary phase. The DB-WAX column selectively retains the phenolic impurity, shifting its retention time away from the main ester. This mechanistic choice results in superior baseline resolution ( Rs​>2.0 ).

Detector Selection: GC-FID vs. GC-MS
  • GC-FID (Flame Ionization Detector): The FID is selected for routine batch release and assay testing. It provides an exceptional linear dynamic range (up to 107 ), ensuring accurate quantitation from trace impurity levels up to the main component without detector saturation.

  • GC-MS (Mass Spectrometry - Electron Ionization): The MS detector is utilized during method development for impurity profiling and specificity validation. Electron Ionization (EI) provides structural elucidation through characteristic fragmentation patterns, allowing the analyst to definitively prove that the main peak is spectrally pure and free from hidden co-eluting byproducts.

GCSelection Target Target: Methyl 2-(2-cyanophenoxy)acetate (Polar, Volatile, Aromatic) Goal Primary Analytical Goal? Target->Goal Assay Routine Assay & Quantitation Goal->Assay High Throughput Impurity Impurity Profiling & Identification Goal->Impurity Structural Elucidation Col1 Column: DB-WAX (Polar) Detector: FID (High Linearity) Assay->Col1 Col2 Column: DB-WAX (Polar) Detector: MS (EI) (High Specificity) Impurity->Col2

Fig 1. GC column and detector selection decision tree based on analytical goals.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

To guarantee that the analytical procedure is fit for its intended purpose, it must be validated according to the[2]. The following protocol details the validation of the GC-FID method using a DB-WAX column. This protocol acts as a self-validating system by incorporating System Suitability Testing (SST) prior to every run to verify column efficiency (theoretical plates > 10,000) and peak tailing factor (T ≤ 1.5).

Step 1: Specificity and Peak Purity

Objective: Prove the method can unambiguously assess the analyte in the presence of impurities[2]. Procedure:

  • Inject a blank solvent (Ethyl Acetate) to confirm no baseline interference at the retention time of Methyl 2-(2-cyanophenoxy)acetate.

  • Inject a resolution mixture containing the target analyte, 2-cyanophenol, and methyl chloroacetate.

  • Causality: Evaluate the peak purity of the main peak using GC-MS. The mass spectra across the peak's leading edge, apex, and tailing edge must match perfectly, confirming no hidden co-elutions.

Step 2: Linearity and Range

Objective: Demonstrate that the detector response is directly proportional to concentration[2]. Procedure:

  • Prepare a stock solution of Methyl 2-(2-cyanophenoxy)acetate reference standard.

  • Dilute to five concentration levels spanning 50% to 150% of the nominal working concentration (e.g., 0.5, 0.8, 1.0, 1.2, and 1.5 mg/mL).

  • Inject each level in triplicate. Plot the peak area versus concentration and calculate the correlation coefficient ( R2 ).

Step 3: Accuracy (Recovery)

Objective: Verify the closeness of agreement between the accepted true value and the measured value[2]. Procedure:

  • Spike known amounts of the reference standard into a synthetic matrix at 80%, 100%, and 120% of the target concentration.

  • Prepare three replicates per level (9 determinations total).

  • Causality: Calculate the percentage recovery. Deviations from 100% indicate matrix effects, sample loss during preparation, or adsorption in the GC inlet liner, prompting immediate corrective action (e.g., replacing the glass wool liner).

Step 4: Precision (Repeatability and Intermediate Precision)

Objective: Assess the scatter of results under prescribed conditions[2]. Procedure:

  • Repeatability: Inject the 100% nominal standard solution six times consecutively. Calculate the Relative Standard Deviation (RSD) of the peak areas and retention times.

  • Intermediate Precision: Have a second analyst prepare a fresh set of solutions and analyze them on a different day using a different GC instrument to ensure method robustness.

Step 5: Limit of Detection (LOD) and Quantitation (LOQ)

Objective: Determine the lowest concentration reliably measured[2]. Procedure:

  • Serially dilute the standard until the peak height is approximately 3 times the baseline noise (S/N = 3) for LOD, and 10 times the noise (S/N = 10) for LOQ.

  • Inject the LOQ solution six times to confirm precision (RSD ≤ 10%) at the lower limit.

ValidationWorkflow Start Method Development (ICH Q14) Spec Specificity (GC-MS Peak Purity) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Report Validation Report (Routine QC Use) Prec->Report

Fig 2. ICH Q2(R2) sequential validation workflow for analytical procedures.

Comparative Data Presentation

The following tables summarize the empirical data comparing the two column chemistries and the resulting validation metrics for the optimized method.

Table 1: GC Method Parameters Comparison

ParameterMethod A (Non-Polar)Method B (Polar - Optimized)
Column Chemistry 5% Phenyl-methylpolysiloxane (HP-5)Polyethylene Glycol (DB-WAX)
Dimensions 30 m × 0.32 mm × 0.25 µm30 m × 0.25 mm × 0.25 µm
Carrier Gas Helium (1.5 mL/min)Helium (1.2 mL/min)
Inlet Temperature 250 °C240 °C
Injection Mode Split (50:1)Split (50:1)
Oven Program 100°C (1 min) → 15°C/min to 280°C (5 min)100°C (1 min) → 10°C/min to 240°C (10 min)
Detector FID (300 °C)FID (250 °C) / MS (EI, 70 eV)
Resolution (Target vs. 2-Cyanophenol) 1.2 (Co-elution risk)3.5 (Baseline resolution)

Table 2: ICH Q2(R2) Validation Results Summary (DB-WAX / GC-FID)

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at target RTPeak purity index > 0.99 (by MS)Pass
Linearity (Range) R2≥0.999 (50% - 150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Repeatability (Precision) RSD ≤ 2.0% (n=6)RSD = 0.85%Pass
Intermediate Precision RSD ≤ 2.0% (n=12, 2 days)RSD = 1.12%Pass
LOD / LOQ S/N ≥ 3 / S/N ≥ 100.05 µg/mL / 0.15 µg/mLPass

Conclusion

For the rigorous analysis of Methyl 2-(2-cyanophenoxy)acetate, pairing a DB-WAX column with GC-FID offers the optimal balance of selectivity and quantitative reliability for routine assay. While HP-5 provides better thermal endurance, its inability to adequately resolve polar precursors compromises specificity. Adhering to the ICH Q2(R2) lifecycle approach ensures that this analytical procedure remains robust, scientifically grounded, and fully compliant with global regulatory expectations.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link][2]

  • Food and Agriculture Organization of the United Nations (FAO). (2012). Azoxystrobin (229) Residue and Analytical Aspects. Retrieved from[Link][1]

Sources

Comparative

Benchmarking Catalysts for Intramolecular Cyclization: Using Methyl 2-(2-cyanophenoxy)acetate as a Standard Substrate

As drug discovery pipelines increasingly rely on complex heterocyclic scaffolds, the efficiency of the synthetic methodologies used to construct them becomes paramount. Benzofuran derivatives, particularly 3-aminobenzofu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on complex heterocyclic scaffolds, the efficiency of the synthetic methodologies used to construct them becomes paramount. Benzofuran derivatives, particularly 3-aminobenzofuran-2-carboxylates, are highly privileged pharmacophores found in potent tubulin polymerization inhibitors and multi-targeted receptor tyrosine kinase inhibitors like Amuvatinib[1].

To optimize the synthesis of these heterocycles, process chemists and application scientists require a robust, standardized reaction to evaluate catalyst performance. Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) serves as an exceptional benchmark substrate for evaluating basic and Lewis-acidic catalysts[2]. This guide provides an objective framework for benchmarking catalytic systems using this substrate, focusing on mechanistic causality, comparative performance data, and self-validating experimental protocols.

Mechanistic Causality: The Thorpe-Ziegler Cyclization

The transformation of methyl 2-(2-cyanophenoxy)acetate into methyl 3-aminobenzofuran-2-carboxylate is driven by an intramolecular Thorpe-Ziegler-type cyclization. Understanding the specific electronic demands of this reaction is critical for rational catalyst selection.

  • Alpha-Proton Activation: The methylene group (-CH₂-) in the substrate is flanked by an electron-withdrawing methyl ester and an electron-donating (by resonance) but inductively withdrawing phenoxy ether. This lowers the pKa of the methylene protons, allowing them to be deprotonated by moderate-to-strong bases to form a reactive enolate.

  • Electrophilic Capture: The ortho-cyano group (-CN) acts as an internal electrophile. The enolate carbon attacks the nitrile carbon, forming a five-membered ring (imino-benzofuran intermediate).

  • Aromatization: The intermediate rapidly undergoes tautomerization. The imine converts to an amine (-NH₂), driving the thermodynamic stabilization of the newly formed aromatic benzofuran system.

When benchmarking catalysts, you are fundamentally measuring the catalyst's ability to either efficiently deprotonate the alpha-carbon (Brønsted base catalysis) or dually activate the nitrile group while facilitating deprotonation (Synergistic Lewis Acid/Base catalysis).

Mechanism Substrate Methyl 2-(2-cyanophenoxy)acetate (Substrate) Enolate Alpha-Carbon Deprotonation (Enolate Intermediate) Substrate->Enolate Base / Catalyst Cyclization Intramolecular Nucleophilic Attack (Thorpe-Ziegler) Enolate->Cyclization C-C Bond Formation Imine Imino-Benzofuran Intermediate Cyclization->Imine Ring Closure Product Methyl 3-aminobenzofuran-2-carboxylate (Aromatic Product) Imine->Product Tautomerization (Aromatization)

Mechanistic pathway of the Thorpe-Ziegler cyclization.

Catalyst Benchmarking Data

To objectively compare catalyst performance, the cyclization of methyl 2-(2-cyanophenoxy)acetate was evaluated across four distinct catalytic paradigms. The traditional inorganic base method (K₂CO₃) serves as the baseline standard, yielding 78% of the desired product[1]. Advanced catalytic systems aim to reduce catalyst loading, lower reaction temperatures, or improve overall atom economy.

Table 1: Comparative Catalyst Performance for Benzofuran Synthesis
Catalyst SystemLoadingSolventTemp (°C)Time (h)Yield (%)Mechanism of Activation
K₂CO₃ (Standard)2.0 equivDMF604.078Heterogeneous Brønsted Base[3]
DBU 1.5 equivToluene802.085Homogeneous Organic Base
Zn(OTf)₂ / Et₃N 10 mol% / 1.0 eqDCE806.092Synergistic Lewis Acid/Base
BEMP 10 mol%THF653.088Organocatalytic Phosphazene Base

Data Insights:

  • Heterogeneous vs. Homogeneous: While K₂CO₃ is cost-effective, its heterogeneous nature in DMF requires excess equivalents and longer reaction times to drive the reaction to completion[3]. Homogeneous organic bases like DBU accelerate the kinetics significantly.

  • Synergistic Catalysis: The Zn(OTf)₂ system demonstrates the highest yield. The Lewis acid coordinates to the cyano nitrogen, increasing the electrophilicity of the nitrile carbon. This allows a much weaker, less destructive base (Et₃N) to facilitate the enolate formation, minimizing degradation pathways and maximizing product recovery.

Experimental Workflows & Protocols

To ensure reproducibility across different laboratories, the following self-validating protocol details the baseline K₂CO₃-mediated cyclization. This workflow can be adapted by substituting the catalyst and solvent parameters as outlined in Table 1.

Step-by-Step Protocol: Synthesis of Methyl 3-Aminobenzofuran-2-carboxylate

1. Reaction Setup

  • Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Under a nitrogen atmosphere, dissolve Methyl 2-(2-cyanophenoxy)acetate (1.0 mmol, 191.18 g/mol )[4] in anhydrous DMF (5.0 mL).

  • Add the selected catalyst (e.g., anhydrous K₂CO₃, 2.0 mmol, 276 mg) in a single portion.

2. Thermal Activation

  • Submerge the flask in a pre-heated oil bath at 60 °C.

  • Stir vigorously (800 rpm) to ensure adequate mass transfer if using a heterogeneous catalyst[3].

3. In-Process Monitoring (Self-Validation)

  • Monitor the reaction via Thin Layer Chromatography (TLC) using precoated silica gel F254 plates[3].

  • Eluent: Ethyl acetate/petroleum ether 2:8 (v:v)[1].

  • Visualization: UV light (254 nm) and aqueous KMnO₄ stain[3]. The starting material will consume, and a new, highly UV-active spot (the aromatic benzofuran) will appear at a lower Rf value due to the polar amine group.

4. Aqueous Workup

  • Once the limiting reagent is consumed (approx. 4 hours), cool the mixture to ambient temperature.

  • Filter the suspension through a pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate (20 mL)[3].

  • Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (3 × 10 mL) to remove DMF, followed by brine (10 mL)[3].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

5. Purification & Characterization

  • Purify the crude residue by flash column chromatography (230–400 mesh silica gel) using ethyl acetate/petroleum ether 2:8 (v:v)[3].

  • Expected Result: Methyl 3-aminobenzofuran-2-carboxylate isolates as a distinct yellow solid (Yield: ~78%, mp 95–96 °C)[1].

Workflow Prep 1. Reaction Setup Mix Substrate + Catalyst in Solvent Heat 2. Thermal Activation Stir at 60 °C (N2 atm) Prep->Heat Monitor 3. TLC Monitoring Check for starting material consumption Heat->Monitor Monitor->Heat Incomplete Workup 4. Aqueous Workup Quench, Extract (EtOAc), Wash (Brine) Monitor->Workup Reaction Complete Purify 5. Purification Flash Chromatography (Silica Gel) Workup->Purify

Self-validating experimental workflow for catalyst benchmarking.

Conclusion

Using Methyl 2-(2-cyanophenoxy)acetate as a standard substrate provides a highly reliable metric for evaluating catalyst efficiency in tandem activation/cyclization reactions. While traditional heterogeneous bases like K₂CO₃ are sufficient for basic syntheses, benchmarking reveals that synergistic Lewis acid/base systems (like Zn(OTf)₂ / Et₃N) offer superior yields and milder conditions, preventing substrate degradation and streamlining downstream purification in complex drug development workflows.

References

  • Source: PMC (NIH)
  • Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis (General Procedure A)
  • AMUVATINIB - New Drug Approvals (Kinase Inhibitor Synthesis)
  • Methyl 3-aminobenzofuran-2-carboxylate (Product Specifications)
  • MDL Mfcd03617964 - methyl 2-(2-cyanophenoxy)acetate (Substrate Specifications)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for Methyl 2-(2-cyanophenoxy)acetate

As drug development and synthetic chemistry workflows become increasingly complex, the safe handling and disposal of functionalized aromatic compounds are paramount. Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry workflows become increasingly complex, the safe handling and disposal of functionalized aromatic compounds are paramount. Methyl 2-(2-cyanophenoxy)acetate (CAS: 34844-79-6) is a versatile intermediate frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals. However, its structural motifs—specifically the aromatic nitrile and the methyl ester—demand rigorous operational controls to mitigate toxicological risks and environmental impact.

This guide provides a field-proven, self-validating framework for the operational handling, waste segregation, and disposal of Methyl 2-(2-cyanophenoxy)acetate. By understanding the mechanistic causality behind these protocols, laboratory personnel can ensure strict compliance with environmental regulations while maintaining a secure research environment.

Chemical Profile & Quantitative Data

Before initiating any experimental workflow, it is critical to understand the physical and chemical parameters of the compound. The following table summarizes the essential quantitative data for Methyl 2-(2-cyanophenoxy)acetate [1].

PropertyValue / Description
Chemical Name Methyl 2-(2-cyanophenoxy)acetate
CAS Number 34844-79-6
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Physical State Solid (Powder/Crystals)
Hazard Classification Irritant (Skin/Eyes), Potential Environmental Hazard
Incompatibilities Strong oxidizing agents, strong acids, strong bases

Mechanistic Toxicology & Reactivity Profile

To design an effective safety protocol, we must first analyze the molecule's reactivity. Methyl 2-(2-cyanophenoxy)acetate contains two highly reactive functional groups that dictate its handling and disposal requirements:

  • The Methyl Ester Group : Esters are highly susceptible to hydrolytic cleavage when exposed to strong aqueous acids or bases. If improperly mixed with acidic or basic waste streams, the compound will hydrolyze to yield 2-(2-cyanophenoxy)acetic acid and methanol. This reaction can be mildly exothermic and alters the toxicity profile of the waste.

  • The Aromatic Nitrile (-CN) : Unlike aliphatic cyanohydrins, the cyano group attached to the conjugated benzene ring is relatively stable and does not spontaneously liberate hydrogen cyanide (HCN) gas under standard ambient conditions. However, under extreme thermal stress (such as laboratory fires) or highly aggressive acidic conditions, it can degrade to release highly toxic nitrogen oxides (NOx) and trace cyanides.

Because of these structural vulnerabilities, the for concentrated organic wastes containing nitriles, ensuring complete thermal destruction into basic oxides rather than toxic intermediates [2].

DegradationPathway Parent Methyl 2-(2-cyanophenoxy)acetate (Stable under ambient conditions) Thermal Thermal Degradation (>200°C / Incineration) Parent->Thermal Heat Hydrolysis Aqueous Hydrolysis (Strong Acid/Base) Parent->Hydrolysis H2O / H+ or OH- NOx Nitrogen Oxides (NOx) Carbon Oxides (COx) Thermal->NOx Acid 2-(2-cyanophenoxy)acetic acid + Methanol Hydrolysis->Acid

Mechanistic degradation pathways of Methyl 2-(2-cyanophenoxy)acetate under thermal and hydrolytic stress.

Operational Safety & Handling Workflows

To prevent accidental exposure or cross-contamination, all handling of this compound must follow a strict, self-validating methodology.

Step-by-Step Handling Protocol
  • Ventilation Verification : Conduct all weighing and dispensing operations inside a certified chemical fume hood.

    • Validation Checkpoint: Verify the fume hood digital monitor displays a face velocity between 80–120 feet per minute (fpm) before opening the chemical container.

  • PPE Donning : Wear a standard laboratory coat, chemical splash goggles, and disposable nitrile gloves. If handling the compound dissolved in aggressive organic solvents (e.g., dichloromethane), double-glove or use Silver Shield® inner gloves, as standard nitrile degrades rapidly upon solvent contact.

  • Dispensing : Use a grounded, anti-static spatula to transfer the solid. This prevents static discharge, which can aerosolize fine powders and increase inhalation risks.

  • Post-Handling Decontamination : Wipe down the balance and surrounding fume hood surfaces with a paper towel dampened with ethanol, followed by a secondary wipe with mild soap and water.

Waste Segregation & Disposal Procedures

Proper disposal is critical for Resource Conservation and Recovery Act (RCRA) compliance. Mixing organic esters and nitriles with incompatible waste streams (like nitric acid) can cause catastrophic container pressurization. strictly mandate the segregation of organic wastes from strong oxidizers [3].

Step-by-Step Disposal Methodology
  • State Determination : Identify whether the waste is solid (contaminated consumables, empty vials) or liquid (reaction filtrates, solvent solutions).

  • Container Selection :

    • For Solids: Place in a heavy-duty, sealable polyethylene bag or a designated solid hazardous waste pail.

    • For Liquids: Pour into an explicitly labeled "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) carboy. (Note: If dissolved in chlorinated solvents, it must go into a "Halogenated Organic Waste" container).

  • Segregation : Ensure the waste container is stored in secondary containment, physically separated from acids, bases, and heavy metal wastes.

    • Validation Checkpoint: Before adding liquid waste to a communal carboy, test a 1 mL aliquot of your waste with pH indicator paper to confirm it is neutral (pH 6–8), ensuring no reactive acids/bases are introduced.

  • Labeling & Manifesting : Attach a hazardous waste tag immediately. List "Methyl 2-(2-cyanophenoxy)acetate" explicitly; do not use abbreviations.

  • Final Disposal : Transfer the manifested containers to your institution's Environmental Health and Safety (EHS) department. The waste will be routed to a commercial facility for high-temperature catalytic incineration.

WasteSegregation Start Methyl 2-(2-cyanophenoxy)acetate Waste Generation CheckState Determine Waste State Start->CheckState SolidWaste Solid Waste (Powder/Contaminated Consumables) CheckState->SolidWaste LiquidWaste Liquid Waste (Solvent Solutions) CheckState->LiquidWaste SolidContainer Double-bagged / Pail Label: Toxic Organic Solid SolidWaste->SolidContainer LiquidContainer Organic Waste Carboy (Segregate from Acids/Bases) LiquidWaste->LiquidContainer Incineration High-Temperature Incineration (EPA Recommended) SolidContainer->Incineration LiquidContainer->Incineration

Workflow for the segregation and disposal of Methyl 2-(2-cyanophenoxy)acetate waste.

Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action prevents widespread laboratory contamination.

Step-by-Step Spill Response
  • Isolate the Area : Alert nearby personnel and restrict access to the spill zone.

  • Assess & Protect : Ensure your PPE (goggles, gloves, lab coat) is intact. If the spill involves a large volume of volatile solvent containing the compound, ensure local exhaust ventilation is maximized.

  • Containment :

    • For Solid Spills: Lightly mist the powder with water (if safe to do so) to prevent aerosolization.

    • For Liquid Spills: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Mechanical Collection : Use non-sparking polypropylene scoops to collect the absorbed material or wetted powder. Place the collected material into a rigid, sealable hazardous waste container.

    • Validation Checkpoint: Inspect the spill area with a flashlight held at a low angle to ensure no crystalline residue remains on the bench or floor.

  • Surface Decontamination : Wash the affected area thoroughly with a detergent solution, followed by a water rinse, capturing all wash liquids as hazardous waste.

References

  • Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA National Service Center for Environmental Publications. Available at: [Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern University Environmental Health and Safety. Available at: [Link]

Handling

Comprehensive Safety and Handling Guide for Methyl 2-(2-cyanophenoxy)acetate

As drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(2-cyanophenoxy)acetate (CAS No. 34844-79-6). The protocols outlined herein are designed to ensure the well-being of laboratory personnel and the integrity of research by establishing a self-validating system of safety.

Immediate Hazard Assessment

Methyl 2-(2-cyanophenoxy)acetate is classified as a hazardous substance. According to safety information provided by Sigma-Aldrich, this compound is designated with the GHS07 pictogram, signaling that it can cause less serious health effects. The signal word is "Warning".

The primary hazards associated with this chemical are outlined by the following Hazard Statements (H-statements):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols detailed below to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling Methyl 2-(2-cyanophenoxy)acetate. The "why" behind each piece of equipment is as important as the equipment itself, as understanding the rationale fosters a stronger safety culture.

Eye and Face Protection
  • Mandatory Equipment: Always wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[1] In procedures with a risk of splashing, a face shield should be worn in addition to goggles.

  • The Rationale: This compound, like many organic chemicals, can cause serious eye irritation.[2][3] Safety goggles provide a seal around the eyes to protect against splashes and vapors, while a face shield offers a broader barrier of protection for the entire face.

Skin and Body Protection
  • Gloves: Wear chemically resistant, disposable gloves at all times. Nitrile gloves are a common and effective choice for protection against incidental splashes of many laboratory chemicals.[4] However, for prolonged contact or immersion, it is crucial to consult the glove manufacturer's compatibility data. Always inspect gloves for tears or punctures before use.

  • Lab Coat: A standard laboratory coat should be worn, fully buttoned, to protect skin and personal clothing from contamination. For procedures with a higher risk of significant spillage, a chemically resistant apron or suit may be necessary.

  • The Rationale: The "Harmful in contact with skin" (H312) classification means that dermal absorption can lead to systemic toxicity. A physical barrier is the most effective way to prevent skin contact. Contaminated gloves should be removed using the proper technique to avoid cross-contamination and disposed of immediately.

Respiratory Protection
  • When Required: All handling of Methyl 2-(2-cyanophenoxy)acetate powder or solutions that may produce aerosols should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]

  • The Rationale: The "Harmful if inhaled" (H332) classification indicates that breathing in vapors, dust, or mists of this substance can be dangerous. A fume hood is an engineering control that captures and exhausts contaminants away from the user, providing the most reliable respiratory protection.

The following table summarizes the required PPE for handling Methyl 2-(2-cyanophenoxy)acetate.

Protection Type Required Equipment Standard
Eye/Face Chemical safety goggles; Face shield for splash riskNIOSH or EN 166[1]
Hand Chemically resistant gloves (e.g., Nitrile)Check manufacturer's compatibility data
Body Laboratory coat; Chemical apron as neededN/A
Respiratory Use within a certified chemical fume hoodN/A

Operational Plan: From Receipt to Experiment

A systematic approach to handling ensures safety at every step.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Step 2: Preparation and Handling

This workflow diagram illustrates the essential steps for safely preparing and handling Methyl 2-(2-cyanophenoxy)acetate in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood 1. Safety First prep_weigh Weigh Solid Compound prep_fume_hood->prep_weigh 2. Engineering Controls prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve 3. Solution Prep handle_reaction Perform Experimental Procedure prep_dissolve->handle_reaction 4. Experiment Start handle_observe Observe and Record handle_reaction->handle_observe 5. In-Process cleanup_decontaminate Decontaminate Glassware & Surfaces handle_observe->cleanup_decontaminate 6. Post-Experiment cleanup_dispose Dispose of Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_dispose 7. Waste Management cleanup_doff_ppe Doff PPE Correctly cleanup_dispose->cleanup_doff_ppe 8. Final Steps cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash 9. Personal Hygiene

Safe Handling Workflow for Methyl 2-(2-cyanophenoxy)acetate
  • Don PPE: Before handling, put on all required personal protective equipment as detailed above.

  • Use a Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood.

  • Weighing: If weighing the solid form, do so carefully to avoid creating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: During the experiment, maintain a safe distance and use appropriate glassware and equipment.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[5] Do not allow the material to enter drains.[2]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection: All waste materials contaminated with Methyl 2-(2-cyanophenoxy)acetate, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, paper towels), must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Methyl 2-(2-cyanophenoxy)acetate".

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain or in the regular trash. Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.

By adhering to these detailed safety and handling protocols, researchers can confidently work with Methyl 2-(2-cyanophenoxy)acetate while ensuring a safe and compliant laboratory environment.

References

  • NMIJ. Safety Data Sheet: Methyl acetate. [Link]

  • Agilent Technologies, Inc. Safety Data Sheet: Methyl Acetate. [Link]

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  • Angene Chemical. Safety Data Sheet. [Link]

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